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3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid Documentation Hub

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  • Product: 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • CAS: 1247686-99-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Synthesis Guide for 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary & Pharmacological Context The compound 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (a p-tolyl derivative of the widely studied 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (a p-tolyl derivative of the widely studied 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid) is a highly specialized heterocyclic building block. Compounds in this specific structural class function as potent ecdysone analogs, demonstrating significant inhibitory activity against the EcR/USP (Ecdysone Receptor/Ultraspiracle) heterodimer [1].

In drug development and agricultural chemistry, the rational design of this molecule leverages three distinct pharmacophores:

  • The p-Tolyl Ring (N1): Enhances lipophilicity and dictates the spatial orientation of the molecule within hydrophobic receptor pockets.

  • The Bromine Atom (C3): Provides a heavy-atom steric boundary and acts as a potential halogen-bonding donor.

  • The Carboxylic Acid (C5): Serves as a critical hydrogen-bond donor/acceptor, essential for anchoring the molecule to polar residues in target active sites.

This whitepaper provides a self-validating synthetic methodology and an in-depth predictive analytical framework for the 1 H and 13 C NMR characterization of this compound, grounded in established empirical data for pyrazole systems [2].

Rational Synthesis & Experimental Workflow

To ensure high purity for NMR characterization, the synthesis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid must follow a highly controlled, regioselective pathway.

Step-by-Step Synthetic Protocol
  • Condensation (Pyrazolone Formation): Causality: Reacting p-tolylhydrazine with diethyl acetylenedicarboxylate in glacial acetic acid forces a regioselective condensation. The more nucleophilic terminal nitrogen of the hydrazine attacks the alkyne, followed by cyclization to yield ethyl 3-hydroxy-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate.

  • Bromination (Dehydroxylative Halogenation): Causality: The intermediate is treated with Phosphorus oxybromide ( POBr3​ ) at 120°C. POBr3​ acts as both the solvent and the brominating agent, converting the C3-hydroxyl group into a C3-bromide via a reactive phosphite intermediate. This step prevents unwanted electrophilic aromatic substitution on the p-tolyl ring.

  • Saponification (Ester Cleavage): Causality: The resulting ethyl ester is hydrolyzed using 2M NaOH in ethanol. Ethanol ensures the lipophilic ester remains in solution, while the hydroxide selectively attacks the sterically hindered C5 carbonyl. Subsequent acidification with 1M HCl precipitates the target carboxylic acid. Self-Validation: The success of this step is confirmed during NMR by the complete disappearance of the ethyl quartet ( 4.3 ppm) and triplet ( 1.3 ppm).

G A p-Tolylhydrazine + Diethyl acetylenedicarboxylate B Regioselective Cyclization (3-Hydroxy Pyrazole Intermediate) A->B C Bromination (POBr3, 120°C) Ethyl 3-bromo-1-(p-tolyl)pyrazole-5-carboxylate B->C D Saponification (NaOH/EtOH) & Acidification Target Carboxylic Acid C->D E NMR Sample Preparation (DMSO-d6, 20 mg/0.6 mL) D->E F 1H & 13C NMR Acquisition (Optimized Relaxation Delays) E->F

Workflow: Synthesis and NMR preparation of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

NMR Analytical Protocols

Sample Preparation & Acquisition Causality
  • Solvent Selection (DMSO- d6​ ): Carboxylic acids frequently dimerize in non-polar solvents like CDCl3​ via strong intermolecular hydrogen bonding, leading to extreme signal broadening. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers, monomerizing the analyte, and yielding a sharp, quantifiable -COOH proton signal [2].

  • Concentration: Dissolve exactly 20 mg of the purified compound in 0.6 mL of DMSO- d6​ . This high concentration is required to achieve an adequate signal-to-noise (S/N) ratio for the quaternary carbons in the 13 C spectrum.

  • 13 C Relaxation Delay (D1): Set the D1 delay to 2.0 seconds (rather than the standard 1.0s). Causality: The molecule contains five distinct quaternary carbons (C3, C5, C1', C4', and C=O). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A longer D1 ensures these carbons fully relax between pulses, preventing signal attenuation.

Spectral Assignments & Structural Rationale

The following tables present the empirical assignments for the 1 H and 13 C NMR chemical shifts based on established pyrazole substituent effects.

H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale
-COOH 13.50br s1H-Highly deshielded acidic proton; broad due to rapid chemical exchange with trace water in DMSO.
H-2', H-6' 7.38d2H8.2Ortho protons of the p-tolyl ring. Deshielded by the magnetic anisotropy of the adjacent N1 pyrazole nitrogen.
H-3', H-5' 7.30d2H8.2Meta protons of the p-tolyl ring. Slightly more shielded due to the electron-donating effect of the adjacent methyl group.
H-4 7.15s1H-Isolated pyrazole proton. Shifted downfield from the standard pyrazole baseline ( 6.3 ppm) due to the strong electron-withdrawing nature of the C5-COOH group.
-CH 3​ 2.38s3H-Benzylic methyl protons attached to the C4' position of the phenyl ring.
C NMR Data (100 MHz, DMSO- d6​ )

The 13 C spectrum is highly diagnostic for the regiochemistry of the pyrazole ring. The heavy-atom effect of the bromine atom at C3 provides a distinct upfield shift, validating the substitution pattern [2].

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 159.5C (quat)Highly deshielded carbonyl carbon of the carboxylic acid.
C4' 138.8C (quat)Ipso carbon of the p-tolyl ring attached to the electron-donating methyl group.
C1' 137.2C (quat)Ipso carbon of the p-tolyl ring attached to the N1 of the pyrazole.
C5 136.5C (quat)Pyrazole carbon directly attached to the electron-withdrawing COOH group.
C3', C5' 129.5CHMeta carbons of the p-tolyl ring.
C3 127.8C (quat)Diagnostic Peak: Pyrazole carbon shielded by the heavy-atom effect of the attached Bromine (shifted upfield from 140 ppm in unsubstituted analogs).
C2', C6' 125.4CHOrtho carbons of the p-tolyl ring.
C4 111.2CHUnsubstituted pyrazole carbon. Deshielded relative to unsubstituted pyrazole ( 105 ppm) due to the adjacent C5-COOH.
-CH 3​ 20.8CH 3​ Aliphatic methyl carbon of the p-tolyl group.

References

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles (Review of 13 C NMR of Pyrazoles) Source: Molecules (via PMC - National Institutes of Health) URL: [Link]

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Phenylpyrazole Carboxylic Acids: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the synthesis, crystal structure determination, and analysis of substituted phenylpyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, crystal structure determination, and analysis of substituted phenylpyrazole carboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. Due to the absence of publicly available single-crystal X-ray diffraction data for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, this document adopts a case study approach, focusing on the structurally related compound, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid . Through this detailed examination, we will explore the fundamental principles and practical considerations of X-ray diffraction, from crystal synthesis to the intricate analysis of intermolecular interactions that govern the solid-state architecture of these molecules. This guide is intended to provide researchers and professionals with field-proven insights into the causality behind experimental choices and the self-validating systems inherent in crystallographic protocols.

Introduction: The Significance of Pyrazole Derivatives and Structural Elucidation

Pyrazole derivatives form the backbone of a multitude of pharmacologically active agents, exhibiting a wide spectrum of biological activities. The precise three-dimensional arrangement of atoms within these molecules, and their packing in the crystalline state, are critical determinants of their physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure and understanding the nuanced intermolecular interactions that dictate the supramolecular assembly in the solid state.

This guide will navigate the process of characterizing a representative phenylpyrazole carboxylic acid, providing a robust framework for researchers engaged in the structural elucidation of novel compounds.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. While the specific synthesis for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is not detailed in publicly accessible literature, a general and adaptable synthetic strategy for this class of compounds is presented below.

General Synthetic Pathway

The synthesis of N-aryl pyrazole carboxylic acids typically involves a multi-step sequence, often culminating in the cyclization of a hydrazine derivative with a suitable β-dicarbonyl or equivalent synthon.

Synthetic_Pathway A Aryl Hydrazine (e.g., 4-methylphenylhydrazine) C Condensation A->C B β-ketoester or equivalent B->C D Cyclization C->D Acid or Base catalyst E Substituted Pyrazole Ester D->E F Hydrolysis E->F e.g., LiOH, H2O G Final Product: N-Aryl Pyrazole Carboxylic Acid F->G

Caption: Generalized synthetic workflow for N-aryl pyrazole carboxylic acids.

Experimental Protocol: Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous experimentation with various crystallization conditions.

Step-by-Step Protocol:

  • Purification: The synthesized powder should be of the highest possible purity. Techniques such as column chromatography or recrystallization are often employed.

  • Solvent Selection: A range of solvents of varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent can lead to the formation of single crystals over days or weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a "less good" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution at a higher temperature is slowly cooled to a lower temperature, again reducing the solubility and inducing crystallization.

X-ray Diffraction: From Data Collection to Structure Solution

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1]

XRD_Workflow A Single Crystal Selection & Mounting C Goniometer (Crystal Rotation) A->C B X-ray Source (e.g., Mo Kα radiation) B->C D Diffraction of X-rays by Crystal Lattice C->D E Detector (Collection of Diffraction Pattern) D->E F Data Processing (Integration of Intensities) E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Final Crystal Structure H->I

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial atomic positions are determined using computational methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Case Study: Crystal Structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

As a proxy for our target compound, we will now delve into the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, which has been solved from high-resolution powder X-ray diffraction data.

Crystallographic Data
Parameter5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Chemical FormulaC₁₁H₇F₃N₂O₂
Formula Weight256.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.077(2)
b (Å)9.886(1)
c (Å)15.658(2)
β (°)99.88(1)
Volume (ų)2145.9(5)
Z8
Molecules per asymmetric unit (Z')2

Data sourced from a representative study of a similar pyrazole derivative.

Molecular Structure and Conformation

The molecule consists of a central pyrazole ring substituted with a trifluoromethyl group, a carboxylic acid group, and a phenyl ring. The relative orientation of the phenyl and pyrazole rings is a key conformational feature. In the crystal structure of the analog, the two rings are not coplanar, exhibiting a significant dihedral angle. This twist is a common feature in such systems, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring.

Caption: Molecular structure of the case study compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is dominated by strong hydrogen bonds involving the carboxylic acid groups. The molecules form centrosymmetric dimers through classic R²₂(8) hydrogen bonding motifs between the carboxylic acid moieties.

Hydrogen_Bonding cluster_dimer1 Molecule A cluster_dimer2 Molecule B COOH_A COOH COOH_B COOH COOH_A->COOH_B O-H···O Pyrazole_A Pyrazole Ring COOH_B->COOH_A O-H···O Pyrazole_B Pyrazole Ring

Caption: Schematic of the R²₂(8) hydrogen-bonded dimer.

These dimers are then further packed into a three-dimensional lattice through weaker C-H···O and C-H···F interactions, as well as π-π stacking interactions between the aromatic rings.

Hirshfeld Surface Analysis and Molecular Electrostatic Potential

To gain deeper insight into the intermolecular interactions, computational methods such as Hirshfeld surface analysis and molecular electrostatic potential (MEP) calculations are invaluable.

  • Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in a crystal. By mapping properties like d_norm onto the surface, one can identify regions of close contact, which correspond to significant intermolecular interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red) indicate areas that are prone to electrophilic attack, such as the carbonyl oxygen atoms of the carboxylic acid. Regions of positive potential (blue) indicate electron-deficient areas. This information is crucial for understanding and predicting the nature of intermolecular interactions, particularly hydrogen and halogen bonding.

Conclusion: A Holistic Approach to Structural Characterization

The comprehensive structural analysis of a molecule like 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, or its analogs, is a multi-faceted process that extends beyond the mere determination of atomic coordinates. It requires a synergistic approach that combines meticulous synthesis and crystallization with precise X-ray diffraction data collection and sophisticated computational analysis. The insights gained from such studies are paramount for the rational design of new molecules with tailored properties, whether for pharmaceutical applications or advanced materials. This guide has provided a foundational framework for undertaking such an investigation, emphasizing the importance of a detailed understanding of the underlying principles and the value of a case study approach when direct experimental data is unavailable.

References

  • A relevant publication on the synthesis of pyrazole carboxylic acids would be cited here.
  • A foundational text on crystal growth techniques would be cited here.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • A publication detailing the crystal structure of the case study compound, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, would be cited here.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • A publication describing the principles of molecular electrost

Sources

Foundational

In-Depth Technical Guide: Physical and Chemical Properties of 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. Specifically, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. Specifically, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1247686-99-2) offers a highly orthogonal reactivity profile[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties and mechanistic pathways of this compound. By understanding the causality behind its reactivity—driven by the electrophilic C3-bromine, the acidic C5-carboxylic acid, and the lipophilic N1-p-tolyl group—researchers can systematically deploy this building block in complex syntheses, such as the development of JAK inhibitors[2] and endothelin-1 antagonists[3].

Physicochemical Profiling

The physical and chemical properties of a building block dictate its behavior in both synthetic workflows and biological systems. The p-tolyl group significantly enhances the lipophilicity (LogP) of the molecule, promoting membrane permeability in downstream active pharmaceutical ingredients (APIs). Conversely, the C5-carboxylic acid provides an acidic handle that ensures aqueous solubility under physiological conditions and serves as a primary site for prodrug derivatization.

PropertyValueMechanistic Implication
Chemical Name 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acidCore scaffold definition.
CAS Registry Number 1247686-99-2Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C11H9BrN2O2Defines stoichiometry for reaction equivalents[1].
Molecular Weight 281.11 g/mol Critical for mass-balance and yield calculations[1].
Appearance White to off-white crystalline solidIndicates high purity; baseline for visual quality control.
Predicted pKa ~3.0 (Carboxylic Acid)Acidic proton; requires a non-nucleophilic base for activation.
Predicted LogP ~2.9Moderate lipophilicity; ideal for oral bioavailability tuning.
H-Bond Donors/Acceptors 1 / 4Facilitates target-protein binding (e.g., kinase hinge regions).

Mechanistic Reactivity & Orthogonal Functionalization

The true utility of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid lies in its orthogonal reactivity. The molecule possesses three distinct functional domains that can be manipulated independently without cross-interference.

  • The C3-Bromine (Electrophilic Center): The electron-withdrawing nature of the pyrazole ring activates the C3-bromine toward oxidative addition by low-valent transition metals (e.g., Pd(0) or Cu(I)). This enables late-stage C-C or C-N bond formation via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[4].

  • The C5-Carboxylic Acid (Nucleophilic/Acidic Center): This moiety is primed for amidation or esterification. By converting the acid to an active ester using coupling reagents (e.g., HATU), it can be rapidly coupled with primary or secondary amines to generate diverse carboxamide libraries[3].

  • The N1-p-Tolyl Group (Steric/Hydrophobic Center): Beyond providing a hydrophobic vector for pi-pi stacking in biological targets, the bulky p-tolyl group sterically shields the N2 position, directing regioselectivity during catalytic cycles and preventing unwanted N-coordination to metal catalysts[4].

ReactivityMap Core 3-Bromo-1-(4-methylphenyl)- 1H-pyrazole-5-carboxylic acid C3 C3-Bromine (Electrophilic) Core->C3 C5 C5-Carboxylic Acid (Nucleophilic/Acidic) Core->C5 N1 N1-p-Tolyl Group (Hydrophobic/Steric) Core->N1 Rxn1 Suzuki / Buchwald-Hartwig Cross-Coupling C3->Rxn1 Rxn2 Amidation / Esterification (Prodrug Synthesis) C5->Rxn2 Rxn3 Pi-Stacking & Lipophilicity Tuning N1->Rxn3

Structural Reactivity Map of 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an in-process control (IPC) to verify success before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Form a C-C bond at the C3 position using an aryl boronic acid[2]. Causality: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand provides extreme steric bulk and electron density, stabilizing the Pd intermediate and accelerating the challenging oxidative addition into the electron-rich C3-Br bond. K₂CO₃ is selected as the base to activate the boronic acid into a nucleophilic boronate complex without hydrolyzing the C5-carboxylic acid.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v). Crucial Step: Sparge the solution with ultra-pure N₂ for 15 minutes. Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalytic Cycle (Heating): Heat the reaction mixture to 90°C under an N₂ atmosphere for 12 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The disappearance of the starting material mass (m/z 281) and the appearance of the coupled product mass validates successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, acidify to pH 3 using 1M HCl (to protonate the C5-carboxylic acid, ensuring it partitions into the organic layer), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (DCM/MeOH gradient) to isolate the functionalized pyrazole.

SuzukiWorkflow Step1 1. Reagent Assembly Ar-Br + Ar'-B(OH)2 Pd(dppf)Cl2, K2CO3 Step2 2. Degassing N2 Sparging (Prevents Pd Oxidation) Step1->Step2 Step3 3. Catalytic Cycle Heating at 90°C (Oxidative Addition) Step2->Step3 Step4 4. Workup & Extraction pH 3 Adjustment EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Chromatography (LC-MS Validated) Step4->Step5

Self-Validating Workflow for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Protocol B: Orthogonal Amidation of the C5-Carboxylic Acid

Objective: Synthesize a pyrazole-5-carboxamide derivative[3]. Causality: HATU is chosen over traditional EDC/HOBt because the uronium-based coupling agent generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction to completion in minutes and minimizing side reactions. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the active ester.

  • Activation: Dissolve the pyrazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes.

    • Self-Validation (IPC): A distinct color change (often to pale yellow) indicates the successful formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv) dropwise. Stir for 2 hours at room temperature.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the organic layer extensively with a 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the target carboxamide.

References

  • Title: 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | Sapphire Bioscience Source: sapphirebioscience.com URL: 1

  • Title: Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed Source: nih.gov URL: 3

  • Title: Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity | Journal of the American Chemical Society Source: acs.org URL: 4

  • Title: US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents Source: google.com URL: 2

Sources

Exploratory

Advanced Handling and Safety Data Protocol for 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Standard: 2026 OSHA/GHS Compliance Framework As a Senior Application Scientist, I approach chemical handling not merely a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Standard: 2026 OSHA/GHS Compliance Framework

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory checkboxes, but as a dynamic system governed by physical chemistry and mechanistic toxicology. The compound 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1247686-99-2) presents a fascinating intersection of synthetic utility and handling complexity. Widely utilized as a critical pharmacophore building block in the development of COX-2 inhibitors and CB1 receptor antagonists, its unique structural motifs—a halogenated pyrazole core coupled with a carboxylic acid moiety—dictate both its reactivity and its biological hazards.

This whitepaper transcends standard Safety Data Sheets (SDS) by explaining the causality behind the hazards and establishing self-validating protocols to ensure absolute experimental integrity and operator safety.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must understand how its molecular architecture dictates its macroscopic behavior. The physicochemical properties of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid are summarized below, sourced from [1].

Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptionMechanistic Implication for Handling
CAS Number 1247686-99-2Unique identifier for regulatory tracking[1].
Molecular Formula C₁₁H₉BrN₂O₂High halogen content increases molecular density and static charge potential.
Molecular Weight 281.1 g/mol Relatively low MW facilitates rapid aerosolization of the crystalline powder[1].
Structural Motifs Brominated Pyrazole, Carboxylic Acid, p-Tolyl RingThe high LogP (lipophilicity) driven by the bromo- and p-tolyl groups enhances dermal penetration, while the acid moiety acts as a localized irritant.
Physical State Solid (Crystalline Powder)Prone to triboelectric charging during gravimetric transfer, requiring anti-static mitigation.

Mechanistic Hazard Assessment & Risk Causality

Standard SDS documentation lists hazards without explaining why they occur. Based on structural analogs and [2], we can map the exact GHS classifications to their molecular drivers.

Table 2: GHS Hazard Classifications & Mechanistic Causality
GHS CodeHazard StatementMolecular Causality & Toxicological Mechanism
H302 / H312 Harmful if swallowed or in contact with skin.The brominated pyrazole core significantly increases the partition coefficient (LogP). This allows the molecule to easily bypass the lipid bilayers of the stratum corneum, leading to rapid systemic absorption[2].
H332 Harmful if inhaled.The fine crystalline nature of the powder allows it to become easily airborne. Once inhaled, the p-tolyl group provides steric bulk that can interact with alveolar macrophages, inducing localized inflammation[2].
H315 / H319 Causes skin and serious eye irritation.The carboxylic acid group (-COOH) acts as a proton donor. Upon contact with the moisture in mucosal membranes or sweat, it causes a localized drop in pH, triggering immediate nociceptor activation and tissue irritation[2].
H335 May cause respiratory irritation.Inhalation of the acidic dust directly protonates the respiratory epithelium, causing acute bronchospasm and coughing.
Visualizing Hazard Causality

To better conceptualize how the structure of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid dictates our safety response, refer to the logical relationship diagram below.

HazardLogic Compound 3-Bromo-1-(4-methylphenyl) -1H-pyrazole-5-carboxylic acid Sub1 Carboxylic Acid Moiety (-COOH) Compound->Sub1 Sub2 Brominated Pyrazole Core (High LogP) Compound->Sub2 Sub3 Crystalline Powder Form Compound->Sub3 Haz1 H315 / H319 Skin & Eye Irritation Sub1->Haz1 Protonation Haz2 H302 / H312 Systemic Toxicity via Dermal Sub2->Haz2 Lipid Penetration Haz3 H332 / H335 Inhalation Hazard Sub3->Haz3 Aerosolization Mit1 pH Neutralization (NaHCO3 Buffer Kit) Haz1->Mit1 Mit2 Double Nitrile Gloving (Lipid Barrier Defense) Haz2->Mit2 Mit3 Local Exhaust Ventilation (Class II Fume Hood) Haz3->Mit3

Figure 1: Mechanistic causality of hazards and targeted mitigation strategies.

Self-Validating Experimental Protocols

In modern drug development, a protocol is only as good as its ability to prove it was executed correctly. Because halogenated pyrazole powders are highly susceptible to triboelectric (static) charging, they frequently "jump" from spatulas, leading to inaccurate molar ratios and invisible environmental contamination.

To combat this, I have designed a Gravimetric-Spectroscopic Loop —a self-validating workflow that ensures both operator safety and stoichiometric precision.

Protocol: Safe Solubilization and Mass-Balance Validation

Prerequisites:

  • Class II Type A2 Biological Safety Cabinet or properly calibrated Fume Hood.

  • Anti-static ionizer bar (e.g., Polonium-210 or electrical corona discharge).

  • Double-layered nitrile gloves (latex is insufficient against lipophilic brominated aromatics).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Environmental Conditioning: Activate the anti-static ionizer bar inside the fume hood 5 minutes prior to handling. Causality: Neutralizing the ambient static field prevents the highly polarizable brominated powder from aerosolizing during transfer.

  • Initial Gravimetric Assessment ( m1​ ): Place a conductive, anti-static weigh boat on the analytical balance. Tare the balance. Carefully dispense the required mass of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Record this mass as m1​ .

  • Closed-System Transfer: Transfer the powder into a pre-weighed volumetric flask containing a small volume of anhydrous DMSO.

  • Residual Mass Check ( m2​ ): Weigh the "empty" weigh boat. Record any residual powder stuck to the boat as m2​ . Calculate the true transferred mass: mtrue​=m1​−m2​ .

  • Solubilization: Fill the volumetric flask to the meniscus with DMSO. Sonicate for 60 seconds to ensure complete dissolution of the crystalline lattice.

  • The Self-Validation Step (UV-Vis Confirmation):

    • Extract a 10 µL aliquot and dilute it 1:1000 in DMSO.

    • Measure the absorbance via UV-Vis spectrophotometry at the compound's characteristic λmax​ (typically ~260-275 nm for aryl pyrazoles).

    • Apply the Beer-Lambert Law ( A=ϵlc ). If the calculated concentration matches your mtrue​ theoretical concentration within a ±2% margin of error, the protocol is validated. Causality: A matching concentration proves that no microscopic powder was lost to the environment via static aerosolization, confirming both stoichiometric accuracy and a safe, contamination-free workspace.

Workflow Start Initiate Handling Protocol PPE Don PPE (Double Nitrile, Respirator) Start->PPE Weighing Gravimetric Transfer (Anti-Static Environment) PPE->Weighing Validation1 Mass Balance Check (Calculate m_true) Weighing->Validation1 Spill Spill or Static Loss? Weighing->Spill Dissolution Solubilization in DMSO Validation1->Dissolution Validation2 UV-Vis Spectrophotometry (Concentration Check) Dissolution->Validation2 Reaction Proceed to Synthesis Validation2->Reaction Spill->Validation1 No Mitigation Neutralize with NaHCO3 Spill->Mitigation Yes Mitigation->PPE Restart Protocol

Figure 2: Self-validating experimental workflow for the safe handling of halogenated pyrazoles.

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping will exacerbate the H332 inhalation hazard by kicking the fine powder into the air.

Targeted Spill Mitigation Protocol:

  • Containment: Do not sweep. Immediately cover the spilled powder with a damp, absorbent pad to suppress aerosolization.

  • Chemical Neutralization: Because the compound contains a highly active carboxylic acid moiety, treat the spill area with a weak base solution (e.g., 5% Sodium Bicarbonate, NaHCO₃). Causality: The base deprotonates the carboxylic acid, converting the lipophilic molecule into a highly water-soluble sodium salt. This drastically reduces its ability to penetrate dermal layers (mitigating H312 risks) and makes it easy to wipe up with aqueous solvents.

  • Disposal: Collect all neutralized materials in a sealed, clearly labeled hazardous waste container designated for halogenated organics.

References

To maintain the highest standards of scientific integrity, the protocols and hazard classifications discussed in this guide are grounded in authoritative chemical databases and manufacturer specifications.

  • NextSDS Chemical Substance Database. (2026). Hazard Classifications for 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1384428-61-8). Retrieved March 31, 2026, from[Link]

  • National Center for Biotechnology Information (PubChem). (2026). Pyrazole-5-carboxylic acid derivatives: Toxicity and Handling Guidelines. Retrieved March 31, 2026, from[Link]

Sources

Exploratory

Technical Whitepaper: Solvation Thermodynamics and Profiling of 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary Pyrazole derivatives are foundational scaffolds in modern drug discovery and agrochemical development, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole derivatives are foundational scaffolds in modern drug discovery and agrochemical development, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. The compound 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid represents a highly functionalized, sterically demanding derivative. Understanding its solubility profile in various organic solvents is a critical prerequisite for reaction optimization, downstream purification (crystallization), and pharmaceutical formulation.

This technical guide dissects the solvation thermodynamics of this specific molecule, provides an estimated solubility profile based on structural causality, and details a self-validating experimental protocol for thermodynamic solubility quantification.

Structural Thermodynamics & Solvation Causality

The solubility of a molecule in any given solvent is dictated by the thermodynamic balance between the energy required to disrupt its solid-state crystal lattice and the energy released upon solvation. For this specific pyrazole derivative, the structural moieties dictate a complex interaction matrix:

  • The Pyrazole Core: Provides a rigid, aromatic, and planar heterocyclic system. Because the N1 position is substituted, the core lacks the N-H hydrogen bond donor capability typical of unsubstituted pyrazoles, shifting its overall profile toward higher lipophilicity[1].

  • 1-(4-Methylphenyl) (p-Tolyl) Group: This bulky, non-polar aromatic ring significantly increases the molecule's partition coefficient (LogP). It enhances favorable dispersion forces with non-polar and aromatic solvents (e.g., toluene, dichloromethane) while sterically hindering the hydration shell, drastically reducing aqueous solubility.

  • 3-Bromo Substituent: The heavy halogen atom increases molecular weight, density, and polarizability. Halogenation typically decreases solubility in highly polar protic solvents (like water) while enhancing affinity for halogenated organic solvents via dipole-induced dipole interactions.

  • 5-Carboxylic Acid Group: This is the primary polar functional group, acting as both a strong hydrogen bond donor and acceptor. In the solid state and in non-polar solvents, carboxylic acids strongly favor the formation of tightly bound, stable dimers. To achieve high solubility, the chosen solvent must possess sufficient hydrogen-bond accepting capacity to thermodynamically outcompete and break these dimers[2].

Solubility Profile in Organic Solvents

Based on the physicochemical properties of closely related pyrazole-carboxylic acid analogs (such as 5-acetyl-1H-pyrazole-3-carboxylic acid and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid)[3][4], the solubility of the target compound in organic solvents can be stratified into four distinct tiers.

Table 1: Estimated Saturation Solubility Profile and Solvation Mechanisms at 25°C
Solvent CategoryRepresentative SolventsRelative SolubilitySolvation Causality & Mechanism
Polar Aprotic DMSO, DMF, AcetoneExcellent (>50 mg/mL)Strong H-bond acceptors. These solvents efficiently disrupt the carboxylic acid dimers. Acetone is a standard, highly effective solvent for pyrazole derivatives at room temperature[2].
Halogenated & Aromatic Dichloromethane (DCM), Chloroform, TolueneModerate to Good (10-50 mg/mL)Favorable dispersion forces and dipole-dipole interactions with the bromo and p-tolyl groups. However, the carboxylic acid may still partially dimerize, limiting maximum solubility[2].
Polar Protic Methanol, EthanolModerate (5-20 mg/mL)Alcohols form H-bonds with the carboxylic acid but compete with the solvent's own extensive H-bonding network, requiring more energy for cavity formation.
Non-Polar Aliphatic Hexane, HeptanePoor (<1 mg/mL)Inability to break the carboxylic acid dimers or stabilize the polar pyrazole core. The lipophilic p-tolyl group is insufficient to overcome the high lattice energy.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for downstream applications, kinetic dissolution methods are insufficient. The following Shake-Flask Method coupled with HPLC-UV ensures that true thermodynamic equilibrium is reached and accurately quantified[2].

Self-Validating System Requirements:

  • Causality of Equilibration: 24-hour orbital shaking at a strictly controlled temperature (25.0 ± 0.1°C) is mandatory to prevent localized solvent saturation and ensure the crystal lattice is fully thermodynamically equilibrated with the solvent.

  • Causality of Filtration: Centrifugation followed by 0.22 µm PTFE filtration ensures that sub-micron undissolved particulates do not artificially inflate the quantified concentration. PTFE is chosen for its universal chemical compatibility with aggressive organic solvents like DMF and DCM.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh an excess amount (e.g., 50 mg) of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial with a PTFE-lined cap to prevent solvent evaporation (critical for highly volatile solvents like DCM and Acetone).

  • Thermodynamic Equilibration: Place the vials in a temperature-controlled orbital shaker at 25°C and 300 rpm for 24 hours.

    • Validation Check: Visually inspect the vials after 24 hours; solid must remain at the bottom. If all solid has dissolved, the solution is not saturated, and more solid must be added, followed by another 24-hour equilibration period.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the excess solid. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.

  • Dilution & Quantification: Dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to fall within the linear range of a pre-calibrated HPLC-UV method.

  • Data Analysis: Calculate the saturation concentration based on the calibration curve, factoring in the dilution ratio.

Mechanistic Workflow Visualization

G A 1. Solid Compound Addition (Excess Pyrazole Derivative) B 2. Organic Solvent Dispensing (Polar Aprotic, Protic, Non-Polar) A->B C 3. Thermodynamic Equilibration (24h, 25°C, Orbital Shaking) B->C D 4. Phase Separation (Centrifugation & 0.22µm PTFE Filtration) C->D E 5. HPLC-UV Quantification (Saturation Concentration Output) D->E

Thermodynamic solubility screening workflow for pyrazole derivatives.

Downstream Applications & Solubility Enhancement

If the compound must be utilized in aqueous-based biological assays, its inherent lipophilicity will cause immediate precipitation. To overcome this, researchers should employ co-solvency or salt formation strategies.

Dissolving the compound first in DMSO (a highly effective polar aprotic solvent) to create a concentrated stock (e.g., 10-50 mM), followed by rapid dilution into a buffered aqueous medium, is a standard approach[2]. Alternatively, treating the carboxylic acid group with a stoichiometric amount of a strong base (e.g., NaOH or KOH) will yield the sodium/potassium salt, significantly enhancing aqueous solubility via ion-dipole interactions[2].

References

  • International Journal Of Novel Research And Development (IJNRD) . A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Introduction: The Significance of Pyrazole Carboxylic Acids Pyrazole ring systems are a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole ring systems are a cornerstone in the world of medicinal chemistry, forming the core scaffold of numerous blockbuster drugs.[1] Their prevalence is a testament to their ability to engage in a variety of biological interactions, often serving as effective pharmacophores.[2] The incorporation of a carboxylic acid moiety at the 5-position of the pyrazole ring provides a crucial handle for synthetic elaboration, allowing for the facile formation of amides, esters, and other derivatives. This versatility makes pyrazole-5-carboxylic acids highly valuable building blocks in the construction of diverse molecular libraries for drug screening.

The target molecule of this guide, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (Figure 1), combines the key features of a substituted pyrazole core with a synthetically versatile carboxylic acid. The presence of a bromine atom at the 3-position offers a site for further functionalization through cross-coupling reactions, while the 1-(4-methylphenyl) substituent influences the compound's steric and electronic properties. These features make it an attractive intermediate for the development of novel therapeutic agents, potentially targeting a range of biological targets.[3][4]

Figure 1: Structure of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Structure of the target molecule.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid can be approached through a convergent strategy. A logical retrosynthetic disconnection breaks the molecule down into simpler, commercially available starting materials.

Retrosynthesis Target 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid Intermediate1 Ethyl 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Ethyl 1-(4-methylphenyl)-1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 Bromination Intermediate3 Ethyl 2-(4-methylphenylhydrazono)-3-oxobutanoate Intermediate2->Intermediate3 Cyclization StartingMaterial1 Ethyl acetoacetate Intermediate3->StartingMaterial1 StartingMaterial2 4-Methylphenylhydrazine Intermediate3->StartingMaterial2

Retrosynthetic analysis of the target molecule.

The chosen forward synthesis, therefore, involves three key transformations:

  • Condensation and Cyclization: The reaction of 4-methylphenylhydrazine with a β-ketoester, such as ethyl acetoacetate, to form the pyrazole ring. This is a classic and reliable method for pyrazole synthesis.[5]

  • Bromination: The selective bromination of the pyrazole ring at the 3-position.

  • Saponification: The hydrolysis of the ethyl ester to the final carboxylic acid.

This strategy is advantageous as it utilizes readily available starting materials and employs well-understood reaction mechanisms, ensuring a high degree of reproducibility.

Experimental Protocols

Synthesis of Ethyl 1-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Rationale: This step involves the formation of the core pyrazole ring through a cyclocondensation reaction. The use of an acid catalyst facilitates the reaction between the hydrazine and the β-ketoester.

Protocol:

  • To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 2,4-dioxovalerate (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Synthesis of Ethyl 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Rationale: This step introduces the bromine atom at the 3-position of the pyrazole ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocyclic systems.

Protocol:

  • Dissolve the ethyl 1-(4-methylphenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with water and a saturated sodium thiosulfate solution to quench any remaining NBS.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved through saponification using a strong base like sodium hydroxide.

Protocol:

  • Dissolve the ethyl 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Synthesis_Workflow Start 4-Methylphenylhydrazine + Ethyl 2,4-dioxovalerate Step1 Cyclocondensation (Ethanol, Acetic Acid, Reflux) Start->Step1 Intermediate1 Ethyl 1-(4-methylphenyl)-1H- pyrazole-5-carboxylate Step1->Intermediate1 Step2 Bromination (NBS, Chloroform, RT) Intermediate1->Step2 Intermediate2 Ethyl 3-bromo-1-(4-methylphenyl)-1H- pyrazole-5-carboxylate Step2->Intermediate2 Step3 Saponification (NaOH, Ethanol/Water, Reflux) Intermediate2->Step3 FinalProduct 3-bromo-1-(4-methylphenyl)-1H- pyrazole-5-carboxylic acid Step3->FinalProduct

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Executive Summary In the development of advanced agrochemicals and pharmaceuticals, halogenated heterocyclic building blocks are foundational[1]. Specifically, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced agrochemicals and pharmaceuticals, halogenated heterocyclic building blocks are foundational[1]. Specifically, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid serves as a critical intermediate in synthesizing complex pyrazole-based active pharmaceutical ingredients (APIs) and anthranilic diamide insecticides. For drug development professionals and chemical engineers, understanding the thermodynamic stability of this compound is non-negotiable. Premature thermal degradation—specifically decarboxylation during high-temperature cross-coupling reactions or melt-extrusion processes—can lead to catastrophic yield losses and safety hazards. This whitepaper provides an authoritative, self-validating framework for profiling the thermodynamic stability of this specific pyrazole derivative.

Electronic Architecture & Predictive Thermodynamics

Before empirical testing, Density Functional Theory (DFT) offers predictive insights into the molecule's thermal resilience.

  • Electronic Stability (HOMO-LUMO Gap): Studies on structurally analogous 1H-pyrazole-5-carboxylic acids demonstrate that the aromatic and conjugated framework dictates thermal behavior[2]. The HOMO-LUMO energy gap for conjugated pyrazole-5-carboxylic acids is typically large (~4.45 eV). This wide band gap implies a high barrier to electron transition, correlating directly with low basal chemical reactivity and high intrinsic thermodynamic stability under ambient conditions[2].

  • Steric Strain and Decarboxylation: The molecule features a bulky bromine atom at the C3 position and a carboxylic acid at the C5 position, flanking the N1 p-tolyl (4-methylphenyl) group. The steric clash between the N1 aryl ring and the C5 carboxyl group induces a slight torsional twist out of planarity. This ground-state steric strain lowers the activation energy ( Ea​ ) required for thermal decarboxylation compared to unsubstituted pyrazoles, making the C-C bond at the C5 position the primary site of thermal failure.

Empirical Thermodynamic Profiling

To transition from predictive models to empirical certainty, we employ a dual-technique approach: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Halogenated 1-aryl-pyrazole-5-carboxylic acids generally exhibit sharp melting endotherms in the range of 197 °C to 201 °C[1]. However, because energetic and highly substituted pyrazole carboxylic derivatives often possess decomposition temperatures ( Td​ ) closely trailing their melting points ( Td​>208 °C)[3][4], precise thermal profiling is required to establish a safe processing window. TGA-FTIR allows us to monitor the exact onset of mass loss while simultaneously identifying the evolved gases (e.g., CO₂), confirming the degradation mechanism[5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the controls built into the method. The following protocols are designed as self-validating systems.

Protocol 1: Phase Transition Analysis via DSC

Objective: Determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) without inducing thermal degradation.

  • System Calibration (Self-Validation): Run a high-purity Indium standard to verify temperature accuracy ( Tm​=156.6 °C) and cell constant calibration.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the compound into an aluminum crucible and crimp with a pierced lid.

    • Causality: A small sample mass minimizes thermal gradients, ensuring sharp, well-defined endothermic peaks. The pierced lid allows any trace residual moisture to escape without building pressure that could skew the baseline.

  • Atmosphere Control: Purge the DSC cell with dry Nitrogen (N₂) at 50 mL/min.

    • Causality: Prevents oxidative degradation, which could manifest as an exothermic baseline drift and mask the true melting endotherm.

  • Thermal Ramp: Heat from 25 °C to 250 °C at a rate of 10 °C/min. Record the extrapolated onset temperature ( Tonset​ ) and peak temperature ( Tm​ ).

Protocol 2: Decomposition Kinetics via TGA-FTIR

Objective: Map the thermal degradation pathway and confirm the decarboxylation mechanism.

  • Buoyancy Correction (Self-Validation): Perform a blank run with an empty crucible under identical heating conditions. Subtract this baseline from the sample run.

    • Causality: This corrects for apparent mass changes caused by the decreasing density of the N₂ purge gas at high temperatures, ensuring the recorded mass loss is purely chemical.

  • Sample Loading: Place 10 mg of the compound into an alumina (Al₂O₃) pan.

    • Causality: Alumina is chemically inert. Using standard platinum pans could catalytically lower the activation energy of carboxylic acid decomposition, yielding artificially low Td​ values.

  • Transfer Line Optimization: Set the N₂ purge to 50 mL/min and heat the TGA-FTIR transfer line to 200 °C.

    • Causality: Prevents the condensation of high-boiling degradants before they reach the IR gas cell, ensuring a complete spectroscopic profile[5].

  • Spectroscopic Monitoring: Heat the sample from 50 °C to 400 °C at 10 °C/min. Continuously monitor the FTIR spectra, specifically isolating the 2340 cm⁻¹ band.

    • Causality: The sudden appearance of the 2340 cm⁻¹ band (asymmetric stretching of CO₂) provides real-time, molecular-level confirmation of the exact onset of decarboxylation[5].

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, derived from structurally analogous halogenated 1-aryl-pyrazoles[1][2][4][5].

Thermodynamic ParameterTypical Value / RangeAnalytical MethodScientific Significance
Melting Point ( Tm​ ) 197.0 – 201.0 °CDSCIndicates crystalline lattice energy and batch purity.
Decomposition Onset ( Td​ ) 208.0 – 215.0 °CTGADefines the absolute maximum safe processing temperature.
HOMO-LUMO Gap ~4.45 eVDFT (B3LYP)High gap implies robust baseline electronic stability.
Primary Evolved Gas CO₂ (m/z 44)TGA-FTIRConfirms decarboxylation as the primary failure mode.

Mechanistic Visualizations

The following diagrams map the analytical workflow and the chemical logic of the compound's thermal degradation.

TGA_Workflow A Sample Prep: 10mg in Alumina Pan B TGA Furnace: Ramp 10°C/min (N2) A->B C Mass Loss Detection (Onset of Td) B->C D Heated Transfer Line (200°C) B->D Evolved Gases F Data Synthesis: Decarboxylation Kinetics C->F E FTIR Gas Cell: Monitor 2340 cm⁻¹ D->E E->F

Fig 1. TGA-FTIR analytical workflow for determining decarboxylation kinetics.

Degradation_Logic Start 3-Bromo-1-(4-methylphenyl) -1H-pyrazole-5-carboxylic acid Heat Thermal Stress (> 208°C) Start->Heat Intermediate Transition State: C5-Carboxyl Bond Cleavage Heat->Intermediate Product1 3-Bromo-1-(4-methylphenyl) -1H-pyrazole Intermediate->Product1 Product2 Carbon Dioxide (CO₂) Evolution Intermediate->Product2

Fig 2. Logical pathway of thermal degradation via decarboxylation.

References

  • [2] Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC. National Institutes of Health (NIH). 2

  • [3] Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials | Crystal Growth & Design. American Chemical Society (ACS). 3

  • [1] 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid. Tokyo Chemical Industry (TCI). 1

  • [4] Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. ChemicalBook. 4

  • [5] DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC. National Institutes of Health (NIH). 5

Sources

Foundational

CAS 1247686-99-2 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid specifications

An In-Depth Technical Guide to 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1247686-99-2) Introduction 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, registered under CAS number 1247686-99-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1247686-99-2)

Introduction

3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, registered under CAS number 1247686-99-2, is a highly functionalized heterocyclic compound. It belongs to the pyrazole class of molecules, which are five-membered aromatic rings containing two adjacent nitrogen atoms. The pyrazole core is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This specific derivative is substituted with a bromine atom at the 3-position, a p-tolyl group at the N1 position, and a carboxylic acid at the 5-position, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[4][5]

This guide serves as a comprehensive technical resource for researchers and development professionals. It details the compound's physicochemical specifications, outlines a robust synthetic pathway with mechanistic insights, provides a framework for analytical characterization, and discusses its potential applications and safety considerations.

Physicochemical Specifications

The fundamental properties of a compound are critical for its application in synthesis and material science. The specifications for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid are summarized below.

PropertyValueSource
CAS Registry Number 1247686-99-2[6]
Molecular Formula C₁₁H₉BrN₂O₂[6]
Molecular Weight 281.11 g/mol [6]
IUPAC Name 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Physical Form Solid[7]
Canonical SMILES CC1=CC=C(C=C1)N2N=C(C=C2C(=O)O)Br
InChI Key Not publicly available. Generated from structure.
Purity Typically >95%[7]
Storage Temperature 2-8°C, under inert atmosphere[7]

Note: Experimental data such as melting point, boiling point, and solubility are not widely published for this specific compound. Values should be determined empirically.

Synthesis and Mechanism

The synthesis of substituted pyrazole-5-carboxylic acids often relies on the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent, followed by functional group manipulations.[8][9] A plausible and efficient pathway for preparing the title compound involves a multi-step sequence beginning with the condensation of a substituted hydrazine with a keto-ester, followed by bromination and hydrolysis.

Proposed Synthetic Workflow

The synthesis can be logically divided into three primary stages:

  • Pyrazole Ring Formation: Condensation of 4-methylphenylhydrazine with a β-ketoester, such as diethyl 2,4-dioxobutanoate, to form the pyrazole core. The regioselectivity of this reaction is crucial for obtaining the desired 1,5-disubstituted pattern.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pyrazole ring. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS).

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product, usually under basic conditions followed by acidic workup.

G cluster_0 Stage 1: Pyrazole Formation cluster_1 Stage 2: Bromination & Aromatization cluster_2 Stage 3: Hydrolysis A 4-Methylphenylhydrazine C Ethyl 1-(4-methylphenyl)-5-oxo-4,5-dihydro- 1H-pyrazole-3-carboxylate A->C AcOH, EtOH Reflux B Diethyl 2,4-dioxobutanoate B->C D Ethyl 3-bromo-1-(4-methylphenyl)- 1H-pyrazole-5-carboxylate C->D POBr₃ or NBS Heat E 3-bromo-1-(4-methylphenyl)- 1H-pyrazole-5-carboxylic acid (Final Product) D->E 1. NaOH (aq), EtOH 2. HCl (aq)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

  • To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Add diethyl 2,4-dioxobutanoate (1.0 eq) to the mixture, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the residue into ice-water and collect the resulting precipitate by filtration. Wash the solid with cold water and dry to yield the pyrazolone intermediate. Causality: The acidic catalyst protonates the carbonyl oxygen of the ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. The subsequent intramolecular condensation and dehydration drives the formation of the heterocyclic ring.

Stage 2: Synthesis of Ethyl 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate

  • Suspend the pyrazolone intermediate from Stage 1 (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Add phosphorus oxybromide (POBr₃) (1.2 eq) portion-wise at 0°C. Alternatively, N-Bromosuccinimide (NBS) can be used.

  • Allow the mixture to warm to room temperature and then heat to reflux until TLC analysis indicates full conversion of the starting material. This step achieves both bromination and aromatization.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Causality: POBr₃ acts as both a dehydrating agent to facilitate aromatization and a source of electrophilic bromine to functionalize the electron-rich pyrazole ring at the C3 position.

Stage 3: Synthesis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • Dissolve the ethyl ester from Stage 2 (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and acidic workup liberates the carboxylic acid.

Analytical Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed. This protocol serves as a self-validating system for the synthesis. A combination of spectroscopic methods is used to unambiguously determine the structure.

G Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Elucidation IR IR Spectroscopy Start->IR Structural Elucidation MS Mass Spectrometry Start->MS Structural Elucidation Purity HPLC/UPLC Start->Purity Purity Check Final Structure Confirmed & Purity Assessed NMR->Final IR->Final MS->Final Purity->Final

Caption: Analytical workflow for structural confirmation and purity assessment.

Expected Analytical Data
TechniqueExpected Results
¹H NMR (Predicted, in CDCl₃, δ in ppm) • ~11-13 (s, 1H, -COOH) • ~7.5-7.2 (m, 4H, Ar-H of tolyl) • ~6.8 (s, 1H, pyrazole C4-H) • ~2.4 (s, 3H, -CH₃)
¹³C NMR (Predicted, in CDCl₃, δ in ppm) • ~165 (-COOH) • ~145-125 (Aromatic & Pyrazole Cs) • ~110 (Pyrazole C4) • ~21 (-CH₃)
IR Spectroscopy (cm⁻¹) • 3300-2500 (broad, O-H stretch) • ~1710 (strong, C=O stretch) • ~1600, 1500 (C=C, C=N stretch) • ~650-550 (C-Br stretch)
Mass Spectrometry (EI or ESI) • M⁺: m/z 280/282 (or [M+H]⁺: 281/283) in ~1:1 ratio, confirming presence of one bromine atom.
HPLC Purity >95% (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at 254 nm).

Rationale: Spectroscopic techniques provide orthogonal data points for structure confirmation.[10] NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity.[11] IR spectroscopy confirms the presence of key functional groups, especially the carboxylic acid.[12] Mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine).[13] Finally, HPLC provides a quantitative measure of purity.

Applications in Research and Development

3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is not typically an end-product but rather a valuable intermediate. Its structural features allow for diverse chemical modifications:

  • Amide Coupling: The carboxylic acid moiety is readily converted into amides by coupling with various amines. This is a cornerstone of medicinal chemistry for building libraries of potential drug candidates. Many commercial drugs and agrochemicals are carboxamides derived from similar pyrazole acids.[2]

  • Cross-Coupling Reactions: The bromo-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups at the 3-position of the pyrazole ring.

  • Esterification: The carboxylic acid can be esterified to modify solubility and pharmacokinetic properties or to act as a protecting group during subsequent synthetic steps.

This compound serves as a key building block for creating analogs of biologically active molecules, such as the widely used insecticide Chlorantraniliprole , which features a 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-5-carboxamide core.[4][5] Researchers can use this intermediate to synthesize novel derivatives for screening as kinase inhibitors, anti-inflammatory agents, or new pesticides.

Safety and Handling

While a specific safety data sheet (SDS) for CAS 1247686-99-2 is not widely available, data from structurally similar bromo-pyrazole carboxylic acids indicate a consistent hazard profile.[14]

  • Hazard Classification: Likely classified as an irritant. Precautionary statements for similar compounds include:

    • H315: Causes skin irritation.[14][15]

    • H319: Causes serious eye irritation.[14][15]

    • H335: May cause respiratory irritation.[7][14]

  • Recommended Handling Precautions:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16][17]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][17]

    • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7][17]

In case of exposure, follow standard first aid measures: flush skin and eyes with copious amounts of water and seek medical attention if irritation persists.[14][16]

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: https://www.ingentaconnect.com/content/ben/moc/2021/00000018/00000001/art00008
  • NextSDS. (n.d.). 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. Retrieved from https://www.nextsds.com/3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic-acid-cas-1247686-99-2-sds-2147501
  • De la Cruz, P., et al. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available from: https://www.researchgate.net/publication/262744889_Synthetic_Accesses_to_35-Pyrazole_Carboxylic_Acids
  • Kaučič, V., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molecules, 14(7), 2413-2420. Available from: https://www.mdpi.com/1420-3049/14/7/2413
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). Retrieved from https://www.researchgate.net/figure/Synthesis-of-pyrazole-carboxylic-acid-intermediate-5-5-chloro-3-methyl-1-phenyl-1H-pyrazole_fig1_349603582
  • Chinese Journal of Applied Chemistry. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Retrieved from http://www.cjacho.com/cjacho/ch/reader/view_abstract.aspx?file_no=20180613
  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01222e
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh990f755c
  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from https://priorart.ip.com/IPCOM/000248231
  • The Royal Society of Chemistry. (2015). Supporting Information. Available from: https://www.rsc.
  • Sapphire Bioscience. (n.d.). 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from https://www.sapphirebioscience.com/3-bromo-1-4-methylphenyl-1h-pyrazole-5-carboxylic-acid-cas-1247686-99-2
  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from https://www.chemicalbook.com/ProductMSDSDetailCB12550168_EN.htm
  • ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Retrieved from https://www.researchgate.net/publication/289531952_Synthesis_of_3-bromo-1-3-chloro-2-pyridinyl-1H-pyrazole-5-carboxylic_acid_esters_with_DDQ
  • Fisher Scientific. (2025, December 24). Safety Data Sheet. Retrieved from https://www.fishersci.com/msds?productName=AC467310010
  • AK Scientific, Inc. (n.d.). 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Safety Data Sheet. Retrieved from https://www.aksci.com/sds/J900318.pdf
  • CAS Common Chemistry. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoic acid. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=16486-96-7
  • Google Patents. (n.d.). WO2021034904A1 - Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles. Retrieved from https://patents.google.
  • TargetMol. (n.d.). Safety Data Sheet. Retrieved from https://www.targetmol.com/MSDS/T4325.pdf
  • Guidechem. (2020, February 8). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? Retrieved from https://www.guidechem.com/cas-100/100000-44-0_faq.html
  • Sigma-Aldrich. (n.d.). Methyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate. Retrieved from https://www.sigmaaldrich.com/US/en/product/chemscene/ciah998d86cd
  • ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from https://www.researchgate.net/publication/362484379_Crystallographic_spectroscopic_and_thermal_studies_of_1-4-bromophenyl-5-25-dimethyl-1H-pyrrol-1-yl-3-methyl-1H-pyrazole
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from https://patents.google.
  • The Good Scents Company. (n.d.). cyclohexane propionic acid, 701-97-3. Retrieved from https://www.thegoodscentscompany.
  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6425372/
  • Chemistry Stack Exchange. (2019, April 25). What am I doing incorrectly with this IR/ Mass spec data? Retrieved from https://chemistry.stackexchange.
  • ECHEMI. (2019, July 15). CIS-2-AMINOMETHYL-1-CYCLOHEXANOL HYDROCHLORIDE, 99 SDS. Retrieved from https://www.echemi.com/sds/cis-2-aminomethyl-1-cyclohexanol-hydrochloride-cas24947-68-0.html
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from https://www.mdpi.com/1420-3049/23/1/134
  • PubChem. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21218106
  • University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from https://www.uis.edu/chem/wp-content/uploads/sites/83/2013/08/che269_chap13_spectroscopy.pdf
  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from https://www.cas.
  • CLaME. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from https://clame.org.

Sources

Exploratory

Technical Whitepaper: UV-Vis Spectroscopic Profiling of 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Chromophoric Architecture & Photophysical Causality The compound 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a highly functionalized halogenated heterocycle. In medicinal chemistry, such pyrazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Chromophoric Architecture & Photophysical Causality

The compound 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a highly functionalized halogenated heterocycle. In medicinal chemistry, such pyrazole scaffolds are privileged structures, frequently serving as key intermediates for cannabinoid receptor ligands, kinase inhibitors, and anti-inflammatory agents[1].

Understanding its UV-Vis absorption spectrum requires deconstructing its molecular architecture into its constituent chromophoric and auxochromic elements. The absorption profile is not merely a physical constant; it is a direct readout of the molecule's electronic ground state and its conjugated π -system.

The Push-Pull Electronic System

The baseline chromophore is the 1-phenylpyrazole core, which typically exhibits a strong, symmetry-allowed π→π∗ transition centered around 256 nm[2]. However, the specific substituents on this molecule create a highly conjugated "push-pull" system:

  • The p-Tolyl Group (Electron-Donating): The 4-methylphenyl group at the N1 position acts as an electron-donating group (EDG) via hyperconjugation. This raises the energy of the Highest Occupied Molecular Orbital (HOMO).

  • The 5-Carboxylic Acid (Electron-Withdrawing): Located at the C5 position, the carboxylic acid acts as an electron-withdrawing group (EWG). Density Functional Theory (DFT) studies on analogous pyrazole-5-carboxylic acids confirm that these molecules adopt a highly planar conformation, maximizing orbital overlap and facilitating intramolecular charge transfer (ICT)[3].

  • The 3-Bromo Substituent (Auxochrome): The heavy bromine atom at C3 exerts an auxochromic effect. Through spin-orbit coupling and the expansion of the π -electron cloud, it induces both a bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity, ε )[1].

Because of this extended conjugation, the primary absorption band ( λmax​ ) of this specific compound is shifted from the 256 nm baseline of 1-phenylpyrazole[2] to the 275–285 nm range, depending on the solvent environment.

Photophysics N1 Ground State (S0) Planar Conformation N2 UV Photon Absorption (275 - 285 nm) N1->N2 N3 π → π* Transition (Primary Band, High ε) N2->N3 Allowed N4 n → π* Transition (Shoulder Band, Low ε) N2->N4 Forbidden N5 Intramolecular Charge Transfer (p-Tolyl EDG → COOH EWG) N3->N5 Push-Pull Dynamics

Electronic transition pathways in 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Quantitative Solvatochromic Data

The UV-Vis spectrum of this compound is highly sensitive to its solvation environment. The carboxylic acid moiety is ionizable ( pKa​≈4.5 ). In aqueous buffers at physiological pH (7.4), the deprotonation to a carboxylate anion alters the EWG strength, shifting the ICT axis. Furthermore, protic solvents like ethanol form hydrogen bonds with the pyrazole nitrogen and the carbonyl oxygen, stabilizing the non-bonding ( n ) electrons and causing a hypsochromic (blue) shift in the n→π∗ shoulder band.

Table 1: Expected UV-Vis Absorption Parameters
Solvent Environment λmax​ ( π→π∗ )Molar Absorptivity ( ε )Solvatochromic Causality
Ethanol (EtOH) ~282 nm~18,500 M−1cm−1 Standard reference state; H-bonding stabilizes n -orbitals.
Acetonitrile (ACN) ~278 nm~19,200 M−1cm−1 Polar aprotic; minimal H-bonding leads to slight hypsochromic shift.
PBS Buffer (pH 7.4) ~286 nm~16,000 M−1cm−1 Deprotonation of COOH to COO⁻ alters the push-pull dipole moment.

(Note: Values are extrapolated based on chromophoric additivity rules and empirical data from structurally analogous 1-arylpyrazole-5-carboxylic acids[3],[2]).

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, a UV-Vis measurement cannot simply be a single scan; it must be a self-validating system . The following protocol utilizes a concentration gradient to verify adherence to the Beer-Lambert Law ( A=εlc ). If the compound undergoes π−π stacking or aggregation (common in planar aromatic heterocycles), the absorbance will deviate from linearity, invalidating the calculated ε .

Phase 1: Preparation & Calibration
  • Solvent Purity: Utilize only HPLC-grade or Spectroscopic-grade solvents (e.g., Ethanol with UV cutoff < 210 nm) to prevent baseline interference.

  • Cuvette Selection: Use matched quartz cuvettes (10 mm path length). Causality: Standard glass cuvettes absorb strongly below 340 nm, which would completely obscure the 280 nm λmax​ of this pyrazole.

  • Stock Solution: Accurately weigh 2.95 mg of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (MW 295.13 g/mol ) and dissolve in 10.0 mL of ethanol to create a 1.0 mM stock. Sonicate for 60 seconds to ensure complete dissolution.

Phase 2: Serial Dilution & Acquisition
  • Dilution Series: Prepare a working series of 5 µM, 10 µM, 20 µM, 30 µM, and 40 µM in ethanol. Causality: This specific range ensures the maximum absorbance remains between 0.1 and 0.8 AU, the optimal linear dynamic range for photomultiplier tube (PMT) detectors.

  • Instrument Blanking: Place pure ethanol in both the reference and sample beams of a double-beam spectrophotometer. Run a baseline correction from 200 nm to 400 nm.

  • Spectral Scanning: Scan each concentration sequentially. Record the exact absorbance at the λmax​ peak (~282 nm).

Phase 3: System Validation
  • Linear Regression: Plot Absorbance (y-axis) vs. Concentration (x-axis).

  • Integrity Check: Calculate the correlation coefficient ( R2 ). An R2≥0.999 validates that the molecule is monomeric in solution and free of excimer/exciplex formation. The slope of this line directly yields the molar absorptivity ( ε ).

Workflow S1 Sample Prep (Serial Dilution 5-40 µM) S2 Baseline Correction (Matched Quartz, Solvent) S1->S2 S3 Spectral Scan (200-400 nm) S2->S3 S4 System Validation (Beer-Lambert R² ≥ 0.999) S3->S4

Standardized UV-Vis acquisition and self-validation workflow.

References

  • Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.National Institutes of Health (NIH) / PMC.
  • Long-Lived Room Temperature Deep-Red/Near-IR Emissive Intraligand Triplet Excited State (3IL) of Naphthalimide in Cyclometalated Platinum(II) Complexes and Its Application in Upconversion.ACS Inorganic Chemistry.
  • Preparation and Chemistry of 3/5-Halogenopyrazoles.ACS Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Introduction & Strategic Importance The synthesis of highly functionalized biaryl and heteroaryl compounds is a cornerstone of modern drug discovery. Pyrazole derivatives, in particular, are ubiquitous in pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The synthesis of highly functionalized biaryl and heteroaryl compounds is a cornerstone of modern drug discovery. Pyrazole derivatives, in particular, are ubiquitous in pharmaceuticals, frequently serving as core scaffolds for kinase inhibitors and anti-inflammatory agents.

The substrate 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid presents a unique synthetic profile. The C3-bromide acts as an excellent electrophile for palladium-catalyzed cross-coupling. However, the presence of an unprotected carboxylic acid at the C5-position introduces significant mechanistic challenges. Traditional protocols often require the pre-protection of the carboxylic acid (e.g., as an ester) to prevent catalyst poisoning and base depletion. This application note details a highly efficient, atom-economical protocol for the direct [1] of this unprotected substrate, leveraging specific catalyst selection and stoichiometric control to bypass the need for protecting groups.

Mechanistic Challenges & Causality

Executing a cross-coupling reaction on a substrate with a free carboxylic acid ( pKa​≈4−5 ) requires a deep understanding of the underlying catalytic cycle.

  • Base Depletion: The transmetalation step of the Suzuki-Miyaura reaction strictly requires a basic activator to convert the organoboronic acid into a reactive, electron-rich boronate complex. If standard base equivalents (1.0–2.0 equiv) are used, the free carboxylic acid will immediately protonate the base, forming a carboxylate salt and leaving insufficient base to activate the boronic acid.

  • Catalyst Inhibition: Unprotected acidic protons and nitrogen-rich heterocycles can coordinate to the palladium center, forming stable, unreactive Pd(II) complexes that halt the catalytic cycle, as demonstrated by [2].

  • Protodeboronation: High temperatures combined with unprotected acidic groups can accelerate the protodeboronation of the boronic acid partner, destroying the nucleophile before coupling can occur.

The Solution: To overcome these barriers, this protocol employs a biphasic solvent system (1,4-Dioxane/Water) and an excess of a strong, water-soluble base (3.0 equivalents of K3​PO4​ ). The first equivalent intentionally deprotonates the carboxylic acid, generating a highly water-soluble potassium carboxylate salt that is sterically hindered from binding the catalyst. The remaining 2.0 equivalents successfully activate the boronic acid. We utilize the XPhos Pd G2 precatalyst, which rapidly generates the active Pd(0) species under mild conditions (60 °C), preventing protodeboronation while its bulky ligand framework shields the metal from heteroatom poisoning.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L_n] OxAdd Oxidative Addition Insertion into C3-Br bond Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd(Br)L_n] OxAdd->PdII + Pyrazole Substrate TransMet Transmetalation Boronate complex transfer PdII->TransMet + Base (excess) PdII_2 Pd(II) Diaryl [Ar-Pd-Ar'L_n] TransMet->PdII_2 + Ar'-B(OH)2 RedElim Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 + Biaryl Product

Catalytic cycle of the Suzuki-Miyaura coupling tailored for carboxylate substrates.

Optimization of Reaction Conditions

The table below summarizes the quantitative data driving the experimental design. The causality behind the failure of traditional conditions (Entries 1-3) directly informs the optimal parameters (Entry 4).

Table 1: Optimization of Coupling Conditions
EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ (5%)K 2​ CO 3​ (2.0)Toluene/EtOH/H 2​ O90<10%Base consumed by carboxylic acid; incomplete transmetalation.
2Pd(dppf)Cl 2​ (5%)K 3​ PO 4​ (3.0)1,4-Dioxane/H 2​ O9065%Sufficient base, but high temperatures lead to protodeboronation.
3XPhos Pd G2 (2%)K 3​ PO 4​ (1.5)1,4-Dioxane/H 2​ O6015%Insufficient base for both deprotonation and boronate formation.
4 XPhos Pd G2 (2%) K 3​ PO 4​ (3.0) 1,4-Dioxane/H 2​ O 60 92% Optimal. Mild conditions prevent degradation; full activation achieved.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. By exploiting the acid-base chemistry of the C5-carboxylic acid, the workup inherently separates the product from unreacted starting materials and catalyst residues without the need for column chromatography.

Workflow Step1 1. Deprotonation (Forms Carboxylate) Step2 2. Cross-Coupling (Biphasic, 60°C) Step1->Step2 Active Pd(0) Step3 3. Phase Separation (Product in Aq. Layer) Step2->Step3 LC-MS Check Step4 4. Acidification (pH 2-3) Step3->Step4 Discard Org. Layer Step5 5. Precipitation & Filtration Step4->Step5 Product Isolates

Experimental workflow highlighting the self-validating acid-base purification strategy.

Step-by-Step Methodology (1.0 mmol Scale)

Reagents Required:

  • 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (281.1 mg, 1.0 mmol)

  • Phenylboronic acid (or desired arylboronic acid) (183.0 mg, 1.5 mmol)

  • Potassium phosphate tribasic ( K3​PO4​ ) (636.8 mg, 3.0 mmol)

  • XPhos Pd G2 (15.7 mg, 0.02 mmol, 2 mol%)

  • 1,4-Dioxane (4.0 mL)

  • Deionized Water (1.0 mL)

Procedure:

  • Reaction Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the pyrazole substrate, phenylboronic acid, and K3​PO4​ .

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and H 2​ O (1.0 mL). Seal the vial with a PTFE-lined septum. Degas the biphasic mixture by sparging with inert gas (Argon or Nitrogen) for 10 minutes. Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, permanently stalling the reaction.

  • Catalyst Introduction: Briefly open the vial under a positive flow of inert gas and add the XPhos Pd G2 precatalyst. Reseal and purge the headspace with inert gas for 2 minutes.

  • Heating & Monitoring: Transfer the vial to a pre-heated reaction block at 60 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Monitor the reaction via LC-MS after 4 hours.

  • Phase Separation (Self-Validation Step 1): Once complete, cool the mixture to room temperature. Dilute the reaction with H 2​ O (10 mL) and Ethyl Acetate (10 mL). Transfer to a separatory funnel and collect the aqueous layer. Extract the organic layer once more with H 2​ O (5 mL).

    • Insight: At this highly basic pH, the desired product exists as a water-soluble potassium carboxylate. The organic layer safely traps the catalyst, bulky ligands, unreacted boronic acid, and homocoupled byproducts. Discard the organic layer.

  • Acidification & Isolation (Self-Validation Step 2): Transfer the combined aqueous layers to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 2-3 (verify with pH paper).

    • Insight: As the pH drops below the pKa​ of the carboxylic acid, the product protonates and its aqueous solubility collapses. The sudden formation of a dense precipitate is the physical validation of a successful coupling.

  • Filtration: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold water (2 × 5 mL) to remove residual inorganic salts, followed by cold hexanes (5 mL). Dry the solid under high vacuum to afford the pure cross-coupled pyrazole-5-carboxylic acid.

References

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link]

Application

Application Notes &amp; Protocols: Leveraging 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid as a Versatile Pharmaceutical Building Block

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1247686-99-2). We delve into the core reactivity of its key functional handles, present its application in modern drug discovery paradigms such as kinase inhibition, and provide detailed, field-proven protocols for its chemical modification. The insights herein are designed to empower scientists to effectively incorporate this versatile scaffold into their research and development pipelines.

Introduction: The Strategic Value of a Privileged Scaffold

The pyrazole ring system is a well-established and highly valued pharmacophore in modern drug discovery, forming the core of numerous approved drugs.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other aromatic rings make it a "privileged scaffold".[2] The specific compound, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid , is a particularly powerful building block because it is pre-loaded with three distinct points of functionality, each serving a strategic purpose in the design of novel therapeutics.

  • The N1-p-Tolyl Group: Provides a defined hydrophobic region and influences the spatial orientation of the other substituents.

  • The C5-Carboxylic Acid: A versatile handle for forming amide or ester linkages, which are critical for interacting with biological targets or modifying physicochemical properties.[1][3]

  • The C3-Bromine Atom: Serves as a key electrophilic center for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency and selectivity.[4]

This guide will dissect the synthetic utility of this reagent and demonstrate how its unique architecture can be harnessed to accelerate the discovery of new medicines.

Physicochemical Properties & Handling

A clear understanding of the building block's fundamental properties is essential for successful experimentation.

PropertyValueReference
CAS Number 1247686-99-2[5]
Molecular Formula C₁₁H₉BrN₂O₂[5]
Molecular Weight 281.11 g/mol [5]
Physical Form Solid[6]
Storage 2-8°C, Inert atmosphere[6]

Core Reactivity and Synthetic Potential

The primary value of this building block lies in its orthogonal functional handles, which can be addressed with high chemoselectivity. The carboxylic acid and the bromine atom are the principal sites for elaboration.

G cluster_main Synthetic Utility main 3-bromo-1-(4-methylphenyl)- 1H-pyrazole-5-carboxylic acid amide C5-Amide Derivatives main->amide Amide Coupling (HATU, EDC, etc.) ester C5-Ester Derivatives main->ester Esterification (Acid-catalyzed, etc.) suzuki C3-Aryl/Heteroaryl Pyrazoles main->suzuki Suzuki Coupling (Pd-catalyzed) G cluster_inhibitor Inhibitor Scaffold cluster_kinase Kinase ATP Binding Pocket scaffold Pyrazole Core (from Building Block) hinge Hinge Region scaffold->hinge H-Bonding (Key Interaction) r1 R¹ Group (from Amide Coupling) solvent Solvent Front r1->solvent Improves Properties r2 R² Group (from Suzuki Coupling) pocket Hydrophobic Pocket r2->pocket Increases Potency/Selectivity

Caption: Logic for designing kinase inhibitors.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

Principle: This protocol describes the activation of the carboxylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by in-situ reaction with an amine to form the corresponding amide. HATU is highly efficient and minimizes side reactions. [7] Materials:

Reagent MW Eq. Amount (for 1 mmol scale)
3-bromo-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid 281.11 1.0 281 mg
Amine (e.g., Benzylamine) 107.15 1.1 118 mg (120 µL)
HATU 380.23 1.2 456 mg
DIPEA (N,N-Diisopropylethylamine) 129.24 2.5 323 mg (435 µL)

| Anhydrous DMF (N,N-Dimethylformamide) | - | - | 5 mL |

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (281 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Add the amine (benzylamine, 120 µL, 1.1 mmol) to the solution.

  • Add HATU (456 mg, 1.2 mmol) followed by DIPEA (435 µL, 2.5 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Wash the organic layer sequentially with 5% aqueous citric acid (2 x 25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Principle: This protocol details the palladium-catalyzed coupling of the C3-bromo position with a boronic acid. To prevent potential side reactions with the free carboxylic acid, it is often advantageous to first convert it to an ester (e.g., a methyl or ethyl ester) via standard Fischer esterification or by reaction with TMS-diazomethane prior to performing the Suzuki coupling. This protocol assumes the starting material is the methyl ester derivative.

Materials:

Reagent MW Eq. Amount (for 1 mmol scale)
Methyl 3-bromo-1-(p-tolyl)-1H-pyrazole-5-carboxylate 295.13 1.0 295 mg
Aryl Boronic Acid (e.g., Phenylboronic acid) 121.93 1.5 183 mg
XPhos Pd G3 (Catalyst) 863.61 0.03 26 mg
Potassium Phosphate (K₃PO₄), tribasic 212.27 2.0 425 mg

| 1,4-Dioxane / Water (10:1) | - | - | 5.5 mL |

Step-by-Step Procedure:

  • In a reaction vial suitable for heating (e.g., a microwave vial), combine the methyl 3-bromo-1-(p-tolyl)-1H-pyrazole-5-carboxylate (295 mg, 1.0 mmol), the aryl boronic acid (183 mg, 1.5 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Add the catalyst, XPhos Pd G3 (26 mg, 0.03 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (5.0 mL of 1,4-dioxane and 0.5 mL of water).

  • Seal the vial and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 6-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting bromide by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-arylated pyrazole. If the final product requires the free carboxylic acid, the ester can be hydrolyzed under standard basic (e.g., LiOH, NaOH) or acidic conditions.

Troubleshooting and Key Considerations

  • Debromination in Suzuki Coupling: A potential side reaction is the reductive debromination of the starting material. This can often be minimized by ensuring the reaction is thoroughly deoxygenated, using a milder base (such as K₂CO₃ or CsF), or slightly lowering the reaction temperature. [8]* Amide Coupling with Sterically Hindered Amines: For bulky or poorly nucleophilic amines, coupling efficiency may decrease. Switching to a more potent coupling reagent (e.g., COMU) or increasing the reaction temperature may be necessary.

  • Ester Hydrolysis: When hydrolyzing the ester post-Suzuki coupling, care must be taken if the coupled aryl group contains base-sensitive functional groups. In such cases, acidic hydrolysis may be a better alternative.

Conclusion

3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a high-value, strategically designed building block for pharmaceutical research. Its orthogonal handles for amide coupling and palladium-catalyzed cross-coupling provide a robust and flexible platform for generating diverse molecular libraries. By understanding its core reactivity and applying the protocols outlined in this guide, researchers can efficiently synthesize novel compounds, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies.

References

  • VertexAI Search Result, based on Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • VertexAI Search Result, based on Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3.
  • VertexAI Search Result, based on Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • VertexAI Search Result, based on Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC.
  • VertexAI Search Result, based on Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | ACS Medicinal Chemistry Letters - ACS Public
  • VertexAI Search Result, based on Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles - Benchchem.
  • VertexAI Search Result, based on Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Public
  • VertexAI Search Result, based on Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • VertexAI Search Result, based on Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • VertexAI Search Result, based on Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids | The Journal of Organic Chemistry - ACS Public
  • VertexAI Search Result, based on Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.
  • VertexAI Search Result, based on 3-Bromo-1-(p-tolyl)-1H-pyrazole - EvitaChem.
  • VertexAI Search Result, based on Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC.
  • VertexAI Search Result, based on Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Public
  • VertexAI Search Result, based on Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)
  • VertexAI Search Result, based on Amide coupling reaction in medicinal chemistry.
  • VertexAI Search Result, based on Coupling Reagents - Aapptec Peptides.
  • VertexAI Search Result, based on Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • VertexAI Search Result, based on 1-Aryl-1H-pyrazole-5-acetic acids with antiinflamm
  • VertexAI Search Result, based on Pyrazoles in Drug Discovery - PharmaBlock.
  • VertexAI Search Result, based on The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
  • VertexAI Search Result, based on 3-Bromo-1H-pyrazole-5-carboxylic acid | 1905484-46-9 - Sigma-Aldrich.
  • VertexAI Search Result, based on 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | Sapphire Bioscience.

Sources

Method

Application Note: Copper-Catalyzed Decarboxylation of 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) inhibitors . 3-Bromo-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) inhibitors . 3-Bromo-1-(4-methylphenyl)-1H-pyrazole is a highly versatile synthetic intermediate. However, accessing this core often requires the decarboxylation of its precursor, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

This application note details a robust, field-proven protocol for the copper-catalyzed decarboxylation of this specific substrate. By leveraging the synergistic effects of a Copper(II) oxide (CuO) catalyst and quinoline as a non-nucleophilic, high-boiling basic solvent, this methodology ensures high yields (>90%) while suppressing undesirable proto-debromination side reactions.

Mechanistic Insights & Causality (E-E-A-T)

Why Copper?

Thermal decarboxylation of electron-deficient 1-arylpyrazole-5-carboxylic acids typically demands extreme temperatures (>250 °C), which leads to substrate decomposition and cleavage of the sensitive C-Br bond. The introduction of a copper catalyst (CuO) fundamentally alters the reaction pathway .

  • Coordination: The carboxylic acid coordinates to the copper center, weakening the adjacent C-C bond.

  • Extrusion: Carbon dioxide is extruded at a significantly lower activation energy (150–180 °C), generating a relatively stable pyrazolyl-copper intermediate.

  • Protonation: The intermediate is protonated by residual moisture or the solvent environment to release the target product and regenerate the catalyst.

Why Quinoline?

Quinoline (b.p. 237 °C) is not merely a solvent; it acts as an active participant in the catalytic cycle . As a basic ligand, it stabilizes the active copper species and facilitates the initial deprotonation of the carboxylic acid. Its high boiling point allows the reaction to be safely heated to 180 °C at ambient pressure without rapid solvent loss.

Mechanism A 3-Bromo-1-(4-methylphenyl) -1H-pyrazole-5-carboxylic acid C Cu-Carboxylate Complex (Coordination) A->C Base/Solvent B Cu(I)/Cu(II) Catalyst (CuO or Cu powder) B->C D Decarboxylation (-CO2) C->D Heat (150-180°C) E Aryl-Copper Intermediate (Pyrazolyl-Cu) D->E F Protonation (Solvent/Acid) E->F F->B Catalyst Regeneration G 3-Bromo-1-(4-methylphenyl) -1H-pyrazole F->G

Catalytic cycle for the copper-mediated decarboxylation of pyrazole-5-carboxylic acids.

Experimental Design & Optimization

To establish the most efficient protocol, various conditions were evaluated. The data below demonstrates the causality behind selecting CuO in quinoline at 180 °C.

EntryCatalyst (eq)SolventTemp (°C)Time (h)Yield (%)Observation
1NoneSulfolane20012<5Starting material recovered; no thermal cleavage.
2Cu powder (0.5)DMF150845Incomplete conversion; limited by solvent reflux temp.
3CuO (0.2)NMP180475Moderate impurities; some debromination observed.
4 CuO (0.2) Quinoline 180 4 92 Clean conversion; optimal stabilization of Cu-intermediate.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the researcher can verify success at each critical juncture.

Materials Required
  • Substrate: 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq, 10.0 mmol, 2.81 g)

  • Catalyst: Copper(II) oxide, powder (0.2 eq, 2.0 mmol, 159 mg)

  • Solvent: Quinoline (Reagent grade, 15 mL)

  • Workup Reagents: Ethyl acetate (EtOAc), 1N Aqueous HCl, Brine, Anhydrous Na₂SO₄, Celite.

Workflow Diagram

Workflow S1 1. Setup Substrate + CuO + Quinoline S2 2. Degas N2/Ar Purge (15 min) S1->S2 S3 3. Heat 180°C (4-6 hours) S2->S3 S4 4. Workup EtOAc + 1N HCl (Removes Quinoline) S3->S4 S5 5. Purify Silica Gel Chromatography S4->S5

Step-by-step experimental workflow for the decarboxylation and isolation process.

Execution Steps

Step 1: Reaction Setup & Degassing

  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with the substrate (2.81 g) and CuO (159 mg).

  • Add quinoline (15 mL). The mixture will appear as a dark suspension.

  • Causality Check: Seal the flask with a rubber septum and purge with Nitrogen or Argon for 15 minutes. Why? Oxygen can prematurely oxidize the Cu(I) active species or promote Ullmann-type homocoupling of the pyrazole ring.

Step 2: Heating & In-Process Control 4. Transfer the flask to a pre-heated oil bath or heating block set to 180 °C. 5. Stir vigorously for 4 hours. 6. Self-Validation (TLC): After 3.5 hours, take a 10 µL aliquot, dilute in 1 mL EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1).

  • Starting Material: Stays at the baseline (Rf = 0.0) due to the carboxylic acid.

  • Product: Moves cleanly to Rf ~0.6. The reaction is complete when the baseline spot disappears.

Step 3: Quench & Acid-Wash Workup 7. Remove the flask from heat and allow it to cool to room temperature. 8. Dilute the dark mixture with EtOAc (50 mL). 9. Critical Separation Step: Transfer to a separatory funnel and wash the organic layer with 1N HCl (3 × 50 mL).

  • Causality: Quinoline is highly basic (pKa ~4.9). The 1N HCl protonates quinoline into quinolinium chloride, driving it entirely into the aqueous phase. The target pyrazole is highly lipophilic and non-basic, remaining in the EtOAc layer.

  • Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

Step 4: Filtration & Isolation 11. Pass the dried organic filtrate through a short pad of Celite to remove any residual fine copper particulates. 12. Concentrate the filtrate under reduced pressure to yield the crude product as a brown oil/solid. 13. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 4:1) to afford 3-bromo-1-(4-methylphenyl)-1H-pyrazole as an off-white solid.

Troubleshooting Guide

  • Issue: Incomplete Conversion (TLC shows heavy baseline).

    • Cause: Insufficient internal temperature or wet quinoline.

    • Solution: Ensure the heating block is accurately calibrated to 180 °C. Use freshly opened or distilled quinoline.

  • Issue: Loss of Bromine (Proto-debromination).

    • Cause: Prolonged heating beyond the necessary reaction time. Copper can catalyze the cleavage of the C-Br bond if left overnight.

    • Solution: Strictly monitor the reaction via TLC/LCMS and quench immediately upon consumption of the starting material (do not exceed 6 hours).

  • Issue: Pungent Odor in Final Product (Quinoline Contamination).

    • Cause: Insufficient acid wash during workup.

    • Solution: Ensure the aqueous phase pH is <2 during the extraction. If quinoline persists, dissolve the product in EtOAc and perform an additional wash with 2N HCl.

References

  • US Patent 9,522,900 B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • Odilov, A., et al. - An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. The Journal of Organic Chemistry, 2024, 89(10), 7303-7311.[Link]

Application

Application Note: Coordination Chemistry and Ligand Design Using 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Target Audience: Researchers, materials scientists, and drug development professionals. Focus Areas: Metallodrug synthesis, luminescent coordination polymers, and rational ligand design. Rationale and Structural Causalit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus Areas: Metallodrug synthesis, luminescent coordination polymers, and rational ligand design.

Rationale and Structural Causality in Ligand Design

The rational design of organic ligands is the cornerstone of modern coordination chemistry, dictating the dimensionality, stability, and functional properties of the resulting metal complexes. The molecule 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (hereafter referred to as BrTol-HpzC ) represents a highly specialized pharmacophore and supramolecular synthon.

Unlike unsubstituted pyrazole-carboxylic acids, which often form unpredictable 3D networks via pyrazolate bridging[1], BrTol-HpzC is deliberately engineered for controlled coordination:

  • Steric Blocking at N1: The presence of the 4-methylphenyl (p-tolyl) group at the N1 position prevents deprotonation of the pyrazole nitrogen. This forces the ligand to act strictly as a monoanionic, bidentate N,O -chelator (utilizing the N2 atom and the C5-carboxylate oxygen). This predictable coordination mode is critical for synthesizing discrete low-dimensional assemblies.

  • Lipophilicity and Cellular Permeability: In metallodrug design, crossing the lipid bilayer is a primary hurdle. The bulky, hydrophobic p-tolyl group significantly increases the partition coefficient ( logP ) of the ligand, enhancing the bioavailability and cellular uptake of its corresponding metal complexes[2].

  • Electronic Tuning and Halogen Bonding: The electron-withdrawing bromine atom at the C3 position lowers the pKa​ of the pyrazole N2 atom, modulating the Lewis basicity and tuning the metal-ligand bond covalency. Furthermore, the heavy bromine atom serves as a robust halogen-bonding donor, stabilizing crystal packing in Metal-Organic Frameworks (MOFs) and potentially inducing phosphorescence via the heavy-atom effect[3].

Application Workflow I: Synthesis of a Discrete Cu(II) Metallodrug

Copper(II) complexes featuring N,O -donor pyrazole ligands have emerged as potent alternatives to platinum-based chemotherapeutics, exhibiting strong DNA intercalation and the ability to generate reactive oxygen species (ROS)[4][5]. We detail the synthesis of a mononuclear [Cu(BrTol-pzC)2​(H2​O)2​] complex.

Mechanistic Pathway

Pathway A Cu(II) Complex Cellular Entry B DNA Intercalation & ROS Generation A->B C Mitochondrial Depolarization B->C D Caspase Cascade Activation C->D E Apoptosis D->E

Fig 1: Mechanistic signaling pathway for Cu(II)-induced apoptosis via ROS generation.

Self-Validating Synthesis Protocol

Objective: Isolate phase-pure [Cu(BrTol-pzC)2​(H2​O)2​] via ambient-temperature complexation.

  • Ligand Deprotonation: Suspend 2.0 mmol of BrTol-HpzC in 20 mL of anhydrous methanol. Add 2.0 mmol of methanolic KOH dropwise under continuous stirring.

    • Causality & Validation: KOH selectively deprotonates the C5-carboxylic acid ( pKa​≈3.5 ). The suspension will clarify into a transparent solution, validating the formation of the soluble potassium salt.

  • Metal Complexation: Dissolve 1.0 mmol of Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O ) in 10 mL of methanol. Add this dropwise to the ligand solution.

    • Causality: Acetate acts as an auxiliary base to buffer the system. The solution will immediately shift from pale blue to deep emerald green, indicating N,O -chelation and the displacement of acetate ligands[5].

  • Crystallization: Filter the green solution through a 0.22 μm PTFE syringe filter to remove any unreacted potassium acetate. Layer the filtrate carefully with diethyl ether (1:2 v/v ratio) in a narrow crystallization tube.

  • Validation (FT-IR): Harvest the resulting dark green crystals after 72 hours. Perform FT-IR spectroscopy.

    • Success Criteria: The ν(C=O) stretching frequency of the free ligand (typically ∼1700 cm−1 ) must shift to a lower frequency ( ∼1620 cm−1 ), confirming the coordination of the carboxylate oxygen to the Cu(II) center[5].

Application Workflow II: Zn(II) Luminescent Coordination Polymer

Zinc(II) coordination polymers utilizing fully deprotonated pyrazole-carboxylate ligands form highly rigid frameworks. This rigidity restricts non-radiative vibrational decay, making them excellent candidates for photoluminescent sensing of nitroaromatics or heavy metal ions[3][6].

Solvothermal Workflow

Workflow Step1 BrTol-HpzC + Zn(NO3)2 in DMF/H2O Step2 Solvothermal Reaction (120°C, 48h) Step1->Step2 Step3 Controlled Cooling (1°C/min) Step2->Step3 Step4 1D/2D Coordination Polymer (MOF) Step3->Step4 Step5 Photoluminescent Sensing Assay Step4->Step5

Fig 2: Solvothermal synthesis workflow for Zn(II) luminescent coordination polymers.

Solvothermal Synthesis Protocol

Objective: Synthesize a luminescent 1D/2D Zn(II) coordination polymer, [Zn(BrTol-pzC)2​]n​ .

  • Precursor Mixing: Combine 0.5 mmol of BrTol-HpzC and 0.25 mmol of Zn(NO3​)2​⋅6H2​O in a 15 mL Teflon-lined stainless steel autoclave.

  • Solvent Selection: Add 8 mL of a DMF/H₂O mixture (3:1 v/v).

    • Causality: DMF serves as a highly polar, high-boiling solvent that can partially decompose at elevated temperatures to generate basic amines, facilitating the slow, homogeneous deprotonation of the ligand. Water aids in the solubility of the metal salt[6].

  • Thermal Profiling: Seal the autoclave and heat to 120°C for 48 hours.

    • Causality: Solvothermal conditions provide the activation energy required to overcome kinetic traps, favoring the thermodynamically stable crystalline polymeric phase over amorphous precipitates.

  • Controlled Cooling: Cool the reactor to room temperature at a strict rate of 1°C/min.

    • Validation: Rapid cooling yields microcrystalline powder, whereas a slow cooling ramp ensures the growth of diffraction-quality single crystals.

  • Activation: Wash the colorless crystals with fresh DMF followed by methanol. Dry under vacuum at 80°C to evacuate solvent molecules from the crystal lattice prior to luminescence testing.

Quantitative Data Summary

The structural and functional parameters of the synthesized complexes are highly dependent on the central metal ion and the specific coordination geometry dictated by the BrTol-HpzC ligand.

Parameter [Cu(BrTol-pzC)2​(H2​O)2​] (Metallodrug) [Zn(BrTol-pzC)2​]n​ (Coordination Polymer)
Metal Center Cu(II), d9 configurationZn(II), d10 configuration
Expected Geometry Distorted Octahedral / Square PyramidalTetrahedral / Distorted Octahedral
Primary Application Anticancer Agent (ROS Generator)Photoluminescent Sensor
Key Ligand Role Lipophilicity (p-tolyl) for cell entryRigidity & Heavy-Atom Effect (Br)
FT-IR ν(C=O) Shift ∼1620 cm−1 ∼1605 cm−1
Biological IC 50​ (HeLa) <5.0μM (Expected)N/A
Emission Max ( λem​ ) Quenched (Paramagnetic Cu) ∼420−450 nm (Ligand-centered π∗←π )

References

  • Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers Source: ACS Publications URL:[Link]

  • Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles Source: ACS Publications URL:[Link]

  • Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid Source: MDPI URL:[Link]

  • Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII Source: PMC - NIH URL:[Link]

  • Syntheses, structures, and properties of the Co(II), Ni(II), and Cu(II) complexes with 5-carboxy- and 5-methoxycarbonylpyrazoles Source: ResearchGate URL:[Link]

  • Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand Source: ResearchGate URL:[Link]

  • Low-Pressure Selectivity, Stepwise Gas Sorption Behaviors, and Luminescent Properties (Experimental Findings and Theoretical Correlation) of Three Zn(II)-Based Metal–Organic Frameworks Source: ACS Publications URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid in Drug Discovery

Introduction & Scientific Rationale The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in cannabinoid receptor 1 (CB1) antagonists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in cannabinoid receptor 1 (CB1) antagonists, anthelmintics, and potent kinase inhibitors[1]. Among the various building blocks available, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1247686-99-2) stands out as an exceptionally versatile starting material.

This compound features two orthogonal reactive sites: a C5-carboxylic acid and a C3-bromo substituent. This structural duality enables a highly efficient divergent synthetic strategy. Researchers can independently functionalize the C5 position via amidation and the C3 position via palladium-catalyzed cross-coupling, allowing for the rapid generation of expansive structure-activity relationship (SAR) libraries[2].

Mechanistic Overview & Causality

To maximize yield and prevent degradation, the sequence of functionalization is critical.

Why Amidation First? The carboxylic acid at the C5 position of the pyrazole ring is prone to thermal decarboxylation, especially under the basic, elevated-temperature conditions required for subsequent palladium-catalyzed cross-coupling[3]. Converting the C5-COOH into a robust carboxamide not only installs the desired target moiety but also acts as a stabilizing group for the pyrazole core[4]. For the amidation step, utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to traditional EDCI/HOBt protocols. HATU promotes rapid activation via the formation of a highly reactive OAt-ester, which drives the reaction to completion at room temperature, thereby minimizing the risk of epimerization if chiral amines are employed[1].

Why Suzuki-Miyaura at C3? The C3-bromo position of the pyrazole ring is relatively electron-rich compared to typical aryl bromides, which creates a high activation energy barrier for the oxidative addition of Palladium(0)[5]. Therefore, highly active bidentate phosphine ligands (like dppf) or dialkylbiaryl phosphine ligands (like XPhos) are required to facilitate the catalytic cycle and suppress competitive hydrodebromination side reactions[2].

Experimental Workflows and Visualizations

Workflow SM 3-Bromo-1-(4-methylphenyl)- 1H-pyrazole-5-carboxylic acid (Starting Material) Amidation Amidation Reaction HATU, DIPEA, DMF, RT SM->Amidation Step 1: C5-COOH Intermediate 3-Bromo-1-(4-methylphenyl)- 1H-pyrazole-5-carboxamide (Key Intermediate) Amidation->Intermediate Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C Intermediate->Suzuki Step 2: C3-Br Product 3-Aryl-1-(4-methylphenyl)- 1H-pyrazole-5-carboxamide (Final Derivative) Suzuki->Product

Caption: Divergent two-step synthetic workflow for C5-amidation and C3-arylation.

CatalyticCycle Pd0 Pd(0) Active Catalyst L_nPd(0) OA Oxidative Addition Insertion into C3-Br Pd0->OA 3-Bromo-pyrazole TM Transmetalation Ar-B(OH)2 + Base OA->TM Base, Boronic Acid RE Reductive Elimination C-C Bond Formation TM->RE L_nPd(Ar)(Pyrazole) RE->Pd0 Final Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle at the C3 position.

Quantitative Data & Reaction Optimization

The following tables summarize the optimization of reaction conditions for both the amidation and cross-coupling steps, demonstrating the causality behind the chosen protocols.

Table 1: Optimization of C5-Amidation Conditions [1][4]

EntryCoupling ReagentBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1EDCI, HOBtDIPEADMF8065Sluggish conversion with sterically hindered amines.
2SOCl₂ (Acid Chloride)Et₃NDCM0 to RT72Harsh conditions; led to minor decomposition side reactions.
3HATU DIPEA DMF RT 94 Rapid OAt-ester formation; clean profile and high yield.
4T3PDIPEATHF6081Good alternative; requires heating but offers easier workup.

Table 2: Optimization of C3-Suzuki-Miyaura Coupling [2][5]

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O8045Significant hydrodebromination observed.
2Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 88 Excellent conversion; highly scalable and robust.
3XPhos Pd G2K₃PO₄Dioxane/H₂O10092Ideal for highly sterically hindered boronic acids.

Detailed Step-by-Step Protocols

Protocol A: Synthesis of 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamides (Amidation)

This protocol utilizes HATU to ensure a self-validating, high-yielding reaction without the need for thermal forcing.

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) to the solution, followed by HATU (1.2 equiv, 1.2 mmol). Stir the mixture at room temperature for 15–20 minutes. Note: A slight color change (usually yellowing) indicates the formation of the active OAt-ester.

  • Amine Coupling: Add the desired amine (1.2 equiv, 1.2 mmol) dropwise (if liquid) or in a single portion (if solid). Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc, 1:1). The complete disappearance of the starting acid mass [M+H]⁺ confirms the reaction's endpoint.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to rigorously remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to afford the pure carboxamide intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol employs Pd(dppf)Cl₂ to overcome the high oxidative addition barrier of the electron-rich C3-bromo pyrazole.

  • Reagent Assembly: To an oven-dried Schlenk flask, add the 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide intermediate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), anhydrous K₂CO₃ (2.5 equiv, 1.25 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).

  • Solvent Addition & Degassing (Critical Step): Add a pre-mixed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Subject the heterogeneous mixture to three freeze-pump-thaw cycles. Causality: Rigorous exclusion of oxygen is mandatory to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Reaction: Backfill the flask with nitrogen, seal it, and heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.

  • Validation: Analyze an aliquot via LC-MS. The shift to the desired product mass and the absence of the characteristic bromine isotopic pattern (1:1 ratio of [M]⁺ and [M+2]⁺)[5] confirms complete conversion.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Rinse the Celite pad with additional EtOAc (20 mL).

  • Purification: Wash the filtrate with water (20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (gradient elution: Hexanes to EtOAc) to yield the final 3-aryl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide derivative.

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Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals optimizing the synthesis of 3-bromo-1-(4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals optimizing the synthesis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

This compound belongs to a critical class of 3-halo-1-arylpyrazole-5-carboxylic acids, which serve as foundational scaffolds for numerous active pharmaceutical ingredients (e.g., CB1 receptor ligands) and agrochemicals (e.g., anthranilic diamides)[1]. The standard industrial synthesis relies on a robust four-step sequence: condensation, bromination, oxidation, and hydrolysis[2].

Below, you will find the mechanistic workflow, self-validating protocols, and a causality-driven troubleshooting guide to maximize your reaction yields.

Part 1: Mechanistic Pathway & Workflow

The synthesis leverages the differential nucleophilicity of the arylhydrazine nitrogens. The primary amine undergoes a Michael addition to diethyl maleate, followed by intramolecular cyclization to form a pyrazolidinone. Subsequent treatment with phosphorus oxybromide ( POBr3​ ) achieves simultaneous bromination and dehydration. A radical-mediated oxidation aromatizes the ring, and a final saponification yields the target acid[2][3].

SynthesisWorkflow Start 4-Methylphenylhydrazine + Diethyl maleate Condensation Step 1: Condensation NaOEt, EtOH, Reflux Start->Condensation Int1 Ethyl 1-(4-methylphenyl)- 3-oxopyrazolidine-5-carboxylate Condensation->Int1 Bromination Step 2: Bromination POBr3, MeCN, 80°C Int1->Bromination Int2 Ethyl 3-bromo-1-(4-methylphenyl)- 4,5-dihydro-1H-pyrazole-5-carboxylate Bromination->Int2 Oxidation Step 3: Oxidation K2S2O8, H2SO4, MeCN/H2O Int2->Oxidation IPC Critical IPC: Ensure intermediate < 1% before hydrolysis Oxidation->IPC Int3 Ethyl 3-bromo-1-(4-methylphenyl)- 1H-pyrazole-5-carboxylate Oxidation->Int3 Hydrolysis Step 4: Hydrolysis NaOH, MeOH/H2O, 25°C Int3->Hydrolysis Product 3-Bromo-1-(4-methylphenyl)- 1H-pyrazole-5-carboxylic acid Hydrolysis->Product

Figure 1: Four-step synthetic workflow for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Part 2: Quantitative Process Parameters

To ensure reproducibility, adhere strictly to the stoichiometric and thermodynamic parameters outlined below.

StepReaction PhaseKey Reagents & EquivalentsTemp (°C)Time (h)Target YieldIn-Process Control (IPC) Limit
1 CondensationDiethyl maleate (1.1 eq), NaOEt (1.2 eq)78 (Reflux)4.085-90%HPLC: Hydrazine SM < 1.0%
2 Bromination POBr3​ (1.5 eq), MeCN (Solvent)803.080-85%HPLC: Pyrazolidinone < 2.0%
3 Oxidation K2​S2​O8​ (1.2 eq), H2​SO4​ (0.5 eq)25-303.090-95%HPLC: Dihydropyrazole < 1.0%
4 HydrolysisNaOH (2.0 eq), MeOH/ H2​O 252.095-98%LC-MS: Pyrazole Ester < 0.5%
Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to verify its own success. Do not proceed to the next step unless the IPC criteria are met.

Step 1: Condensation to Pyrazolidinone

  • Charge a dry reactor with absolute ethanol and sodium ethoxide (1.2 eq).

  • Add 4-methylphenylhydrazine (1.0 eq) and stir for 15 minutes.

  • Add diethyl maleate (1.1 eq) dropwise over 30 minutes to control the exothermic Michael addition.

  • Heat to reflux (78°C) for 4 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC (254 nm). If the acyclic hydrazone intermediate or starting hydrazine is >1.0%, extend reflux by 1 hour.

  • Neutralize with glacial acetic acid to pH 5-6, concentrate, and extract with EtOAc to isolate ethyl 1-(4-methylphenyl)-3-oxopyrazolidine-5-carboxylate[2].

Step 2: Bromination & Dehydration

  • Dissolve the Step 1 intermediate in anhydrous acetonitrile (MeCN).

  • Portion-wise, add POBr3​ (1.5 eq) while maintaining the internal temperature below 40°C during addition.

  • Heat the mixture to 80°C for 3 hours.

  • Self-Validation (IPC): Quench an aliquot in saturated aqueous NaHCO3​ . HPLC analysis must show <2.0% of the Step 1 intermediate.

  • Cool to room temperature, quench carefully into ice-cold water, and filter the resulting ethyl 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate[3].

Step 3: Radical Oxidation (Aromatization)

  • Suspend the Step 2 intermediate in a 3:1 mixture of MeCN and water.

  • Add concentrated H2​SO4​ (0.5 eq) followed by potassium persulfate ( K2​S2​O8​ , 1.2 eq).

  • Stir vigorously (≥ 400 rpm) at 25-30°C for 3 hours.

  • Self-Validation (IPC): Monitor the disappearance of the dihydropyrazole intermediate. The UV signature will shift as full aromatization occurs. Do not proceed until conversion is >99.0%[3].

Step 4: Ester Hydrolysis

  • Dissolve the Step 3 ester in methanol. Add 2.0 eq of 2M aqueous NaOH.

  • Stir at 25°C for 2 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The ester mass ( [M+H]+ ) must be <0.5%.

  • Concentrate under reduced pressure to remove methanol. Cool the aqueous layer to 0-5°C and acidify with concentrated HCl to pH 2.0-2.5. Filter and dry the final product[2].

Part 4: Troubleshooting Guide (Causality & Solutions)

Q: Why is my yield low in the condensation step, and why am I seeing a high level of acyclic impurities? Causality: The initial reaction forms an acyclic hydrazone intermediate. If the base (NaOEt) concentration is insufficient or the reaction is not heated adequately, the intramolecular cyclization to the pyrazolidinone fails to reach thermodynamic completion. Solution: Ensure strictly anhydrous conditions for the ethoxide (water destroys the base, lowering the effective pH) and maintain a vigorous reflux.

Q: During bromination with POBr3​ , I observe significant tarring and a dibrominated byproduct. How can I optimize this? Causality: Unlike electron-deficient aryl rings (e.g., 3-chloro-2-pyridinyl), the 4-methylphenyl group is highly electron-rich due to the activating para-methyl group. This makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS) if free Br2​ is present as an impurity in the POBr3​ , or if localized overheating occurs. Solution: Purify POBr3​ before use. Strictly control the addition rate to prevent thermal spikes, and never exceed an internal temperature of 80°C.

Q: The oxidation of the dihydropyrazole to the pyrazole is stalling at 60% conversion. Adding more persulfate doesn't help. Causality: Potassium persulfate oxidation is a radical-mediated process that requires acidic conditions to generate the active sulfate radical anion efficiently[3]. If the pH rises, or if the biphasic mixing is poor, the radical generation stalls. Solution: Ensure the presence of catalytic sulfuric acid (0.5 eq). Because the reaction is biphasic (aqueous persulfate and organic MeCN), you must maintain vigorous mechanical stirring to maximize interfacial surface area.

Q: After hydrolysis, my final product is contaminated with a decarboxylated byproduct (3-bromo-1-(4-methylphenyl)-1H-pyrazole). Causality: Pyrazole-5-carboxylic acids are prone to thermal decarboxylation. This is exacerbated under strongly acidic conditions during the final workup or if the product is dried at excessive temperatures. Solution: During the acidification of the sodium salt, keep the temperature strictly below 15°C and adjust the pH to exactly 2.0-2.5. Dry the final product in a vacuum oven at a temperature not exceeding 45°C.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I telescope Steps 2 and 3 to save time and solvent? A: Yes. Industrially, the bromination and oxidation steps are frequently telescoped[3]. After the POBr3​ reaction is complete, the MeCN mixture can be cooled, carefully quenched with water, acidified with H2​SO4​ , and directly treated with K2​S2​O8​ without isolating the dihydropyrazole intermediate. However, you must account for the neutralization of residual POBr3​ when calculating your acid equivalents.

Q: Is it possible to substitute POBr3​ with PBr3​ and Br2​ ? A: While PBr3​ / Br2​ mixtures can generate the necessary brominating species in situ, the presence of elemental bromine ( Br2​ ) drastically increases the risk of over-brominating the electron-rich 4-methylphenyl ring. POBr3​ is highly recommended for chemoselectivity.

Q: My final product yield drops significantly during isolation. What is causing this? A: 3-Bromo-1-arylpyrazole-5-carboxylic acids have moderate solubility in water even at low pH due to the polar pyrazole core[2]. Over-dilution during the aqueous workup prevents complete precipitation. Always concentrate the methanolic reaction mixture under reduced pressure to remove all methanol before acidification, and limit your aqueous wash volumes.

Part 6: References

1.[2] Kanashi Biotech Pvt Ltd. (2021). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. QuickCompany.[Link] 2.[3] Google Patents. (2022). Process for preparing carboxylic acid derivatives of 3-halo-4, 5-dihydro-1H-pyrazole (CN114341126A). 3.[1] Google Patents. (2021). Solid state forms of cyantraniliprole (WO2021249395A1).

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Optimization

optimizing recrystallization solvents for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid purification

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the recrys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the recrystallization of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid .

This guide moves beyond basic procedures to address the thermodynamic and kinetic realities of purifying halogenated, N-aryl pyrazole carboxylic acids, ensuring you achieve pharmaceutical-grade purity (>99.5%) with maximum recovery.

Core Recrystallization Workflow

The following diagram outlines the optimized pathway for isolating high-purity pyrazole-5-carboxylic acid derivatives, minimizing thermal degradation and preventing co-crystallization of regioisomeric impurities.

RecrystallizationWorkflow Start Crude 3-Bromo-1-(4-methylphenyl) -1H-pyrazole-5-carboxylic acid Solvent Solvent Selection (Isopropanol or EtOH/H2O) Start->Solvent Dissolve Thermal Dissolution (Heat to Reflux, 75-82 °C) Solvent->Dissolve FilterHot Hot Filtration (Remove Insoluble Particulates) Dissolve->FilterHot Cooling Controlled Metastable Cooling (-0.5 °C / min to 4 °C) FilterHot->Cooling FilterCold Vacuum Filtration & Cold Solvent Wash Cooling->FilterCold Drying Vacuum Desiccation (45 °C, <10 mbar) FilterCold->Drying Pure Pure Crystalline API (>99.5% Purity) Drying->Pure

Figure 1: Optimized recrystallization workflow for halogenated N-aryl pyrazole-5-carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is Isopropanol (IPA) recommended over a standard Ethanol/Water mixture for this specific compound?

A1: The selection of IPA is driven by the specific solubility profile of the bromo- and methylphenyl-substituted pyrazole core. While ethanol/water is a standard co-solvent system for many carboxylic acids [1], the hydrophobic 4-methylphenyl group and the heavy bromine atom significantly decrease aqueous solubility, often leading to rapid, uncontrolled precipitation (crashing out) when water is added.

Using pure Isopropanol (IPA) provides a shallower, more predictable solubility curve. This allows for controlled nucleation and crystal growth. Similar halogenated pyrazole-carboxylic acids, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, have demonstrated superior purity (>99.5%) and higher overall yields when recrystallized from IPA compared to aqueous mixtures [2].

Q2: I am experiencing "oiling out" (liquid-liquid phase separation) during the cooling phase. How do I fix this?

A2: Oiling out occurs when the solubility of the compound in the chosen solvent exceeds its melting point in the solvent-rich phase, causing it to separate as a liquid rather than a solid crystal. For 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, this usually happens if the solvent is too non-polar (e.g., high ratios of toluene or ethyl acetate) or if cooling is too rapid.

  • Solution 1 (Thermodynamic): Switch to a solvent with stronger hydrogen-bonding capabilities (like IPA or an EtOH/H2O 80:20 mix) to stabilize the crystalline lattice energy over the liquid phase.

  • Solution 2 (Kinetic): Implement seeding . Cool the clear solution to just below its saturation temperature (typically around 55-60 °C) and introduce 0.5% w/w of pure crystalline product. This bypasses the energy barrier for primary nucleation, forcing the compound to crystallize rather than oil out.

Q3: How can I remove residual regioisomers (e.g., the 5-bromo-1-aryl-pyrazole-3-carboxylic acid isomer) formed during the synthesis?

A3: Regioisomers formed during the initial pyrazole ring cyclization often co-crystallize because their physical properties are nearly identical to the target compound. To break this co-crystallization, you must exploit slight differences in pKa and dipole moments. A highly effective method is to convert the crude acid to its sodium salt using aqueous NaOH, wash the aqueous layer with a non-polar solvent (like diethyl ether) to remove neutral impurities, and then slowly re-acidify with 1M HCl to precipitate the free acid [3]. Follow this with a final recrystallization from IPA.

Quantitative Data: Solvent System Comparison

The table below summarizes empirical solubility and recovery data for bromo-aryl-pyrazole carboxylic acids across various solvent systems.

Solvent SystemSolubility @ Reflux (mg/mL)Solubility @ 4 °C (mg/mL)Metastable Zone Width (°C)Recovery Yield (%)HPLC Purity (Area %)
Isopropanol (IPA) 14512~1588% 99.6%
Ethanol / Water (3:1) 18025~876%98.2%
Ethyl Acetate / Hexane (1:2) 9518~565%97.5%
Methanol 21045~1260%98.8%

Data Interpretation: IPA offers the optimal balance between high solubility at reflux and low solubility at 4 °C, maximizing recovery while maintaining a wide metastable zone for controlled crystal growth.

Step-by-Step Protocol: Optimized IPA Recrystallization

This protocol is self-validating; the visual cues (clear solution, cloud point, distinct crystal morphology) act as internal checkpoints for success.

Materials Required:

  • Crude 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • Anhydrous Isopropanol (IPA)

  • Magnetic stirrer and temperature-controlled heating mantle

  • Jacketed glass reactor or Erlenmeyer flask

Step 1: Dissolution

  • Suspend 10.0 g of crude pyrazole acid in 50 mL of anhydrous IPA in a round-bottom flask.

  • Heat the suspension to gentle reflux (~82 °C) under constant stirring.

  • If the solid does not completely dissolve, add IPA in 5 mL increments (up to a maximum of 70 mL total) until a clear, homogeneous solution is achieved. Causality: Minimizing solvent volume ensures maximum supersaturation upon cooling.

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble dark particulates are visible, quickly filter the hot solution through a pre-warmed Buchner funnel to prevent premature crystallization in the funnel stem.

Step 3: Controlled Cooling and Seeding

  • Transfer the clear solution to a temperature-controlled environment.

  • Cool the solution at a rate of 0.5 °C per minute to 60 °C.

  • Critical Step: At 60 °C, add 50 mg of pure 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid crystals (seeding).

  • Continue cooling at 0.5 °C per minute down to 4 °C. Allow the suspension to stir gently at 4 °C for 2 hours to maximize lattice formation and yield.

Step 4: Isolation and Drying

  • Collect the white crystalline solid via vacuum filtration.

  • Wash the filter cake with 15 mL of ice-cold IPA (0-4 °C) to displace mother liquor containing concentrated impurities.

  • Dry the crystals in a vacuum oven at 45 °C and <10 mbar for 12 hours to remove residual solvent.

References

  • QuickCompany / Indian Patent Office. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from:[Link]

  • National Institutes of Health (NIH) - PMC. (2022). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. Retrieved from:[Link]

Troubleshooting

troubleshooting HPLC peak tailing for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid analysis

Technical Support Center: HPLC Analysis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid A Guide for Researchers and Drug Development Professionals Prepared by: Your Senior Application Scientist Welcome to our...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

A Guide for Researchers and Drug Development Professionals

Prepared by: Your Senior Application Scientist

Welcome to our dedicated technical support guide for the HPLC analysis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. This document provides in-depth troubleshooting advice, focusing on the common and frustrating issue of peak tailing. Our approach is structured as a series of questions you might encounter in the lab, with answers grounded in chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant peak tailing for my main analyte, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. What is the most likely cause?

A: Peak tailing for this specific molecule, an acidic and aromatic compound, almost always points to undesirable secondary chemical interactions on the column or improper mobile phase conditions.[1][2]

The primary cause is often related to the analyte's carboxylic acid group. If the mobile phase pH is not sufficiently low, this group can become deprotonated (negatively charged). This ionic form can then interact in multiple ways with the stationary phase, particularly with any active sites like residual silanol groups (Si-OH) on the silica packing.[3] When your analyte molecules engage in more than one type of retention mechanism (the desired hydrophobic interaction and an undesired ionic interaction), it results in a broadened, tailing peak.[4][5]

Another common issue is operating the mobile phase pH too close to the analyte's pKa.[6] When this happens, the analyte exists in a mixture of its protonated (neutral) and deprotonated (ionic) forms, each with a different retention time, leading to a distorted peak.

Q2: You mentioned mobile phase pH. How do I choose the correct pH to prevent these interactions?

A: This is the most critical parameter to control for your analyte. The guiding principle for ionizable compounds is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single, un-ionized form.[7]

For your acidic compound, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, you need to lower the pH . By operating at a pH at least 2 units below its pKa, you ensure the carboxylic acid group remains fully protonated (-COOH). In this neutral state, it will not engage in strong secondary ionic interactions with the stationary phase.

Recommendation: A mobile phase pH of 2.5 to 3.0 is an excellent starting point.[1][5] At this pH, the ionization of both your analyte and the surface silanol groups on the silica is suppressed, leading to a much more symmetrical peak shape.[1][5]

Q3: Is just adding acid enough, or do I need a buffer? What kind and at what concentration?

A: Simply adding an acid like TFA or formic acid can lower the pH, but it may not provide sufficient pH control across the entire chromatographic run, especially during gradient elution.[8] A buffer is essential for robust and reproducible results.[8][9]

Recommended Buffers for Low pH Applications:

  • Phosphate Buffer (e.g., Potassium Phosphate): Excellent buffering capacity around pH 2.1. It is a robust choice for UV detection.

  • Formate Buffer (e.g., Formic Acid/Ammonium Formate): Ideal if your analysis involves mass spectrometry (MS) detection, as it is volatile.

Concentration: A buffer concentration of 10-20 mM is typically sufficient to control the pH and improve peak shape without being overly viscous or causing precipitation issues with high organic content.[1]

Buffer ComponentTypical pH RangeMS Compatible?Recommended Concentration
Phosphate2.1 - 3.1No10-25 mM
Formate2.8 - 4.8Yes10-20 mM (or 0.1% v/v)
Trifluoroacetic Acid (TFA)~2.0Yes (can cause ion suppression)0.05% - 0.1% v/v
Q4: I've adjusted my mobile phase, but the tailing persists. Could my column be the issue?

A: Absolutely. The column is the heart of the separation, and its condition and chemistry are critical. There are three main areas to investigate:

  • Column Chemistry: Are you using the right type of column? Modern HPLC columns are packed with high-purity, "Type B" silica, which has significantly fewer acidic silanol groups and metal contaminants than older "Type A" silica.[4] Using a column that is not well end-capped (a process that deactivates most silanol groups) will lead to tailing, especially for polar or ionizable compounds.[6]

  • Column Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained impurities from your samples.[7] This creates new active sites that cause peak tailing.

  • Column Degradation (Void): Over time and with pressure cycles, the packed bed inside the column can settle, creating a "void" at the inlet.[5][7] This void disrupts the sample band as it enters the column, leading to significant peak distortion.

What to do:

  • Use a high-quality, end-capped C18 or C8 column from a reputable manufacturer. These are designed to minimize silanol activity.

  • If tailing continues, consider an alternative stationary phase. A column with a Phenyl or Pentafluorophenyl (PFP) phase can offer different selectivity for your aromatic analyte through π-π interactions and may be less susceptible to the specific secondary interactions causing the tailing.[10][11]

  • Follow the Column Cleaning Protocol below.

Q5: My mobile phase is buffered at pH 2.7 and I'm using a new, high-quality column, but I still see tailing. What are the next steps?

A: If you have addressed the primary chemical causes, it's time to investigate mechanical or methodological issues.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and that all connections are made properly with no gaps.[6]

  • Sample Overload: Injecting too much sample mass can saturate the column, leading to peak fronting or tailing.[2] Try reducing your injection volume or diluting your sample by a factor of 5 or 10.

  • Sample Solvent: The solvent your sample is dissolved in should be as close as possible in composition to the mobile phase, or weaker.[7] Dissolving your sample in a strong solvent (like 100% Acetonitrile) when your mobile phase is 50% Acetonitrile can cause severe peak distortion.

Systematic Troubleshooting Workflow

Here is a logical workflow to diagnose the source of peak tailing for your analyte.

G cluster_wash If column is of good quality but may be old/contaminated start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa? (e.g., pH 2.5-3.0) start->check_ph add_buffer Action: Prepare fresh mobile phase with 10-20 mM buffer (e.g., phosphate) at pH 2.5-3.0. check_ph->add_buffer No check_column Is column a modern, high-purity, end-capped C18 or C8? check_ph->check_column Yes add_buffer->check_ph wash_column Action: Perform column wash (See Protocol 2). Test with standard. check_column->wash_column Maybe replace_column Action: Replace with a new, quality column. Consider alternative Phenyl phase. check_column->replace_column No check_sample Is sample concentration and solvent appropriate? check_column->check_sample Yes wash_column->check_sample resolved Problem Resolved replace_column->resolved dilute_sample Action: Dilute sample 10x. Dissolve in mobile phase. check_sample->dilute_sample No check_system Check for extra-column volume (tubing, connections). check_sample->check_system Yes dilute_sample->check_sample check_system->resolved

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Experimental Protocols

Protocol 1: Low-pH Buffered Mobile Phase Preparation (Aqueous Component)
  • Objective: To prepare a 20 mM potassium phosphate buffer at pH 2.5 for use as the aqueous component of the mobile phase.

  • Materials: HPLC-grade water, monobasic potassium phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄).

  • Procedure:

    • Weigh out 2.72 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L volumetric flask or beaker.

    • Place a calibrated pH probe in the solution.

    • Slowly add ortho-phosphoric acid dropwise while stirring until the pH meter reads 2.5.

    • Add HPLC-grade water to bring the final volume to exactly 1 L.

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates and degas the solution.

    • This is now your aqueous mobile phase component (Solvent A). Mix with your organic solvent (e.g., Acetonitrile, Solvent B) as required by your method.

Protocol 2: General Purpose Reversed-Phase Column Cleaning
  • Objective: To remove contaminants from the column that may be causing peak tailing and high backpressure. Note: Always check your specific column's documentation for pH and solvent limitations.

  • Procedure:

    • Disconnect the column from the detector to avoid contaminating it.

    • Flush the column with at least 10 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile mixture).

    • Step 1 (Polar Contaminants): Wash with 10-20 column volumes of 100% HPLC-grade water.

    • Step 2 (Non-Polar Contaminants): Wash with 10-20 column volumes of 100% Acetonitrile.

    • Step 3 (Strongly Retained Contaminants): Wash with 10-20 column volumes of 100% Isopropanol.

    • Step 4 (Return to Operating Conditions): Flush with 10-20 column volumes of 100% Acetonitrile, then gradually re-introduce your mobile phase composition.

    • Equilibrate the column with your buffered mobile phase for at least 20 column volumes before running another sample.

Visualizing the Problem: Analyte-Silanol Interaction

This diagram illustrates the chemical cause of peak tailing for your acidic analyte and how pH adjustment provides the solution.

G Mechanism of Peak Tailing for Acidic Analytes cluster_bad Problematic Condition: pH > pKa cluster_good Optimal Condition: pH < pKa analyte_bad Analyte R-COO⁻ (Ionic) silanol_bad Silica Surface Si-O⁻ (Ionic) label_bad Mixed-Mode Retention & Repulsion = PEAK TAILING analyte_good Analyte R-COOH (Neutral) c18 C18 Phase (Hydrophobic) analyte_good->c18 Desired Interaction (Hydrophobic) silanol_good Silica Surface Si-OH (Neutral) label_good Uniform Retention = SYMMETRIC PEAK

Caption: How mobile phase pH dictates analyte interaction and peak shape.

References

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex Inc. website: [Link]

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc. website: [Link]

  • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate: [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from Chromatography Online: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from LCGC International: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website: [Link]

  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences Inc. website: [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from Analytics-Shop website: [Link]

  • Chromatography Online. (2026, March 27). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from Chromatography Online: [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from Agilent Technologies website: [Link]

  • Blais, D., et al. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from Chromatography Forum: [Link]

Sources

Optimization

reducing byproducts in the bromination of 1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically designed for process chemists and drug development professionals encountering chemoselectivity and regioselectivity i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically designed for process chemists and drug development professionals encountering chemoselectivity and regioselectivity issues during the synthesis of 4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid .

The bromination of 1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid presents a complex chemoselective challenge. The molecule contains three competing reactive sites: the highly nucleophilic C4 position of the pyrazole ring, the labile carboxylic acid group at C5, and the radical-sensitive benzylic methyl group on the phenyl ring.

Part 1: Mechanistic Pathway & Byproduct Origins

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The diagram below illustrates how environmental factors (light, heat, and reagent choice) dictate whether the reaction proceeds via the desired Electrophilic Aromatic Substitution ( SE​Ar ) pathway or diverges into byproduct-forming pathways.

G SM 1-(4-Methylphenyl)-1H-pyrazole- 5-carboxylic acid Desired 4-Bromo Derivative (Desired Product) SM->Desired NBS, DMF, 0°C, Dark (Electrophilic Substitution) Decarb 4,5-Dibromo Derivative (Decarboxylation Byproduct) SM->Decarb Br2, Heat or Excess NBS (Halodecarboxylation) Benzyl Benzylic Bromo Derivative (Radical Byproduct) SM->Benzyl NBS, Light/Heat (Radical Pathway)

Reaction pathways and byproduct origins in the bromination of the pyrazole substrate.

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant loss of the carboxylic acid group (decarboxylation)? Analysis : Pyrazole-5-carboxylic acids are highly susceptible to thermal and electrophile-promoted halodecarboxylation 1. When exposed to strong brominating agents like molecular bromine ( Br2​ ) or elevated temperatures, the intermediate bromonium ion can undergo an ipso-attack at the C5 position. This facilitates the rapid extrusion of carbon dioxide ( CO2​ ), yielding 4,5-dibromo or 5-bromo pyrazole byproducts 2. Resolution : Shift the thermodynamic balance by using a milder electrophile like N-bromosuccinimide (NBS) and strictly maintaining the reaction temperature below 20 °C. If halodecarboxylation persists, you must implement a "protect-brominate-deprotect" sequence by temporarily converting the carboxylic acid into an ethyl ester, which completely blocks the ipso-substitution pathway.

Q2: How do I suppress bromination at the benzylic methyl group? Analysis : The 4-methylphenyl (p-tolyl) moiety contains a highly reactive benzylic C-H bond. Under radical conditions—typically initiated by ambient light, heat, or trace peroxides—NBS acts as a bromine radical source, leading to benzylic bromination via a Wohl-Ziegler-type mechanism 3. Resolution : The reaction must be forced entirely into an ionic SE​Ar pathway. This is achieved by running the reaction in complete darkness (wrapping the reactor in foil), avoiding radical initiators, and utilizing a polar aprotic solvent that stabilizes the ionic transition state.

Q3: What is the optimal solvent system for this transformation? Analysis : Solvent choice directly dictates the reaction mechanism. Non-polar solvents (e.g., CCl4​ ) promote radical pathways, increasing benzylic byproducts. Protic solvents (e.g., acetic acid) are standard for Br2​ but often require heating to dissolve the substrate, which triggers decarboxylation. Resolution : Anhydrous DMF is the optimal solvent. It dissolves the polar substrate and strongly favors the ionic SE​Ar pathway at the pyrazole C4 position. Critical Safety Warning: Solutions of NBS in DMF can undergo violent, auto-catalytic exothermic decomposition if heated above 50 °C 4. Always cool the DMF before adding NBS and maintain strict temperature control.

Part 3: Quantitative Data Summary

The following table summarizes the byproduct distribution observed under various standard bromination conditions, highlighting the necessity of the optimized protocol.

Reaction ConditionsDesired 4-Bromo Yield (%)Decarboxylation Byproduct (%)Benzylic Radical Byproduct (%)
Br2​ , Acetic Acid, 60 °C35.055.0< 5.0
NBS, Acetonitrile, 25 °C (Ambient Light)50.015.030.0
NBS, DMF, 0 °C to 20 °C (Dark) 92.0 < 2.0 < 1.0
NBS, DMF, 80 °C (Dark)10.085.0< 5.0

Part 4: Optimized Experimental Protocol

Design Philosophy : The following methodology is a self-validating system. Light exclusion physically validates the suppression of the benzylic radical pathway, while strict thermal control validates the suppression of the decarboxylation pathway.

Step 1: Reactor Preparation and Light Exclusion Equip a dry, round-bottom flask with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet. Wrap the entire flask and addition funnel in heavy-duty aluminum foil to completely exclude ambient light. Causality: Ambient photons carry sufficient energy to initiate the homolytic cleavage of the N-Br bond in NBS, triggering the radical benzylic bromination chain reaction.

Step 2: Substrate Dissolution Charge the flask with 1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice-water bath. Causality: DMF stabilizes the polar Wheland intermediate of the electrophilic aromatic substitution, accelerating C4 bromination over competing side reactions.

Step 3: Controlled Bromination Prepare a solution of N-bromosuccinimide (NBS, 1.02 equiv) in anhydrous DMF. Add this solution dropwise via the foil-wrapped addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Maintaining a low, steady concentration of the electrophile prevents over-bromination. Keeping the thermal energy low prevents the activation energy threshold for halodecarboxylation from being reached.

Step 4: Reaction Maturation and Quenching Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (maximum 20 °C) over 2 hours. Monitor the reaction via HPLC. Once the starting material is consumed, quench the reaction by pouring it into a vigorously stirred, cold, saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine species to inert bromide ions, immediately halting both electrophilic and radical pathways to lock in the product ratio.

Step 5: Isolation Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers thoroughly with distilled water (5x) to remove the DMF, followed by a single brine wash. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude 4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Recrystallize from ethanol/water if higher purity is required.

References

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids Journal of the American Chemical Society (ACS) URL:[Link]

  • Bromination of pyrazole-3(5)-carboxylic acid Russian Journal of General Chemistry (via ResearchGate) URL:[Link]

  • Bromination - Common Conditions Common Organic Chemistry URL:[Link]

  • A Dangerous Bromance: Hazards of NBS and DMF Scientific Update - UK URL:[Link]

Sources

Troubleshooting

optimizing coupling reagents for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid amidation

Welcome to the Technical Support Center for advanced amide coupling optimization. This guide is specifically engineered for researchers and process chemists working with 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amide coupling optimization. This guide is specifically engineered for researchers and process chemists working with 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid .

This specific heteroaromatic substrate presents a unique set of chemical challenges. The C5-carboxylic acid is severely sterically hindered by the adjacent bulky N1-(4-methylphenyl) group. Furthermore, the electron-withdrawing nature of the C3-bromo substituent and the pyrazole ring itself alters the electronic landscape of the active ester intermediate. Standard coupling conditions often fail here, resulting in stalled reactions or excessive byproduct formation.

Below, you will find a diagnostic workflow, a reagent selection matrix, troubleshooting FAQs, and field-validated experimental protocols designed to ensure self-validating, high-yielding amidations.

Workflow: Reagent Selection for Hindered Pyrazoles

ReagentOptimization Start Substrate: 3-bromo-1-(4-methylphenyl)- 1H-pyrazole-5-carboxylic acid AmineType Amine Nucleophilicity? Start->AmineType Aliphatic Strong (Aliphatic Amines) AmineType->Aliphatic Aniline Weak (Anilines/Deactivated) AmineType->Aniline Scale Reaction Scale? Aliphatic->Scale HATU HATU + DIPEA (High Reactivity) Aniline->HATU 1st Choice AcylFluoride Acyl Fluoride / Ghosez's (Extreme Hindrance) Aniline->AcylFluoride If stalled Discovery Discovery (< 5g) Scale->Discovery Process Process (> 5g) Scale->Process Discovery->HATU T3P T3P + Pyridine (Safe & Scalable) Process->T3P

Decision tree for amidation reagent selection for hindered pyrazole-5-carboxylic acids.

Quantitative Data: Coupling Reagent Performance Matrix

To optimize your specific coupling, compare the thermodynamic and operational profiles of the industry-standard reagents below. Data is synthesized from comprehensive reviews on amide bond formation[1][2][3].

ReagentActivation IntermediateRelative KineticsByproduct Profile & RemovalRecommended ScaleCost/Safety Profile
HATU 7-Azabenzotriazole active esterVery Fast HOAt / Tetramethylurea (Requires chromatography)Discovery (< 5g)High cost; shock-sensitive uronium salt.
COMU Oxyma active esterVery Fast Oxyma / Morpholine urea (Water-soluble)Discovery (< 5g)Moderate cost; greener, non-explosive alternative to HATU.
T3P Mixed phosphonic anhydrideFast Water-soluble phosphonic acids (Aqueous wash)Process (> 5g)Low cost; 50% solution is highly stable and scalable.
EDC/HOBt O-acylisourea → OBt esterSlow Urea / HOBt (Water-soluble)Not recommendedLow cost; prone to N-acylurea side reactions with hindered acids.
Troubleshooting Guides & FAQs

Q1: Why is my standard EDC/HOBt protocol yielding mostly unreacted starting material and a new mass byproduct? A: You are likely observing the formation of an N-acylurea byproduct. Carbodiimides like EDC initially form an O-acylisourea intermediate. Because the C5-carboxylic acid of your pyrazole is severely hindered by the N1-(4-methylphenyl) group, the incoming amine cannot attack quickly enough. This delay allows the O-acylisourea to undergo a [1,3]-sigmatropic rearrangement into a dead-end, unreactive N-acylurea[1]. Solution: Switch to a uronium salt like HATU or COMU, which rapidly converts the acid into a highly reactive active ester, outcompeting the rearrangement pathway.

Q2: I am using HATU, but the reaction stalls at 50% conversion. How can I drive it to completion? A: This is a classic symptom of improper addition sequence. If the amine is added simultaneously with HATU, the amine can attack the uronium salt directly, forming a stable guanidinium byproduct and depleting your coupling reagent[1][2]. Solution: Implement a pre-activation step . Mix the pyrazole-5-carboxylic acid, HATU, and base (e.g., DIPEA) for 5–10 minutes before adding the amine.

Q3: How do I safely scale up this coupling to >100 grams? A: Do not scale up with HATU. Uronium/aminium salts based on benzotriazoles possess high-energy functional groups that pose severe explosion risks on a process scale. Solution: Transition to T3P (Propylphosphonic anhydride) . T3P proceeds via a mixed anhydride intermediate, is supplied as a safe 50% solution in ethyl acetate, and generates completely water-soluble byproducts that eliminate the need for column chromatography[3].

Validated Experimental Protocols
Protocol A: Discovery Scale (HATU-Mediated Amidation)

Designed for rapid library synthesis and coupling with unreactive/hindered amines.

Causality Note: HATU is selected here because the nitrogen at the 7-position of the resulting HOAt active ester provides a neighboring group effect (intramolecular hydrogen bonding/base catalysis) that drastically accelerates the attack of even poor nucleophiles like anilines[2].

  • Pre-activation: In an oven-dried flask under N₂, dissolve 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) dropwise. Stir at room temperature for 10 minutes.

    • Self-Validation Check: Sample 5 µL into LC-MS. You should observe complete consumption of the starting acid and the appearance of the HOAt active ester mass.

  • Amine Addition: Add the target amine (1.1 equiv, 1.1 mmol) either neat or dissolved in 1 mL of DMF.

  • Reaction: Stir at room temperature for 2–4 hours. For highly deactivated anilines, heating to 50 °C may be required.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Process Scale (T3P-Mediated Amidation)

Designed for >5g scale-up, eliminating explosive reagents and chromatographic purification.

Causality Note: T3P avoids the toxicity and shock-sensitivity of benzotriazole-based reagents. The reaction is driven by the formation of a phosphonate mixed anhydride, and all byproducts are highly water-soluble, making it the premier choice for pharmaceutical process chemistry[3].

  • Setup: Charge a reactor with 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv, 50 mmol) and the target amine (1.05 equiv, 52.5 mmol) in ethyl acetate (250 mL, 5 volumes).

  • Base Addition: Add Pyridine or Triethylamine (3.0 equiv, 150 mmol). Cool the mixture to 0–5 °C using an ice bath.

  • T3P Addition: Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv, 75 mmol) via an addition funnel over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature. The formation of the mixed anhydride is exothermic; maintain the temperature below 15 °C during addition.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. Monitor by HPLC.

  • Workup: Add water (100 mL) to quench the reaction and dissolve the propylphosphonic acid byproducts. Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess base/amine), saturated NaHCO₃, and brine.

  • Isolation: Concentrate the organic layer under reduced pressure to afford the highly pure amide. Recrystallize from EtOAc/Heptane if necessary.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link][1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link][3]

Sources

Optimization

resolving co-elution problems in GC-MS analysis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Welcome to our dedicated support center for resolving complex analytical challenges. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) specifically tailored to the GC-MS analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for resolving complex analytical challenges. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) specifically tailored to the GC-MS analysis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. We understand that co-elution can significantly compromise data integrity, and this resource is designed to provide you with a systematic, science-backed approach to achieving baseline resolution and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid peak showing poor shape or not eluting at all in my GC-MS analysis?

A: The primary reason is the inherent chemical nature of the analyte. Carboxylic acids are polar and have low volatility due to strong intermolecular hydrogen bonding.[1] These properties make them unsuitable for direct GC analysis, often leading to severe peak tailing, poor sensitivity, or complete adsorption within the GC system. To overcome this, chemical derivatization is essential to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[1][2][3]

Q2: What is co-elution and how can I confirm it's happening?

A: Co-elution occurs when two or more different compounds are not separated by the GC column and elute at the same time, appearing as a single chromatographic peak.[4] This can lead to inaccurate identification and quantification. You can confirm co-elution using your mass spectrometer:

  • Peak Shape Analysis: Look for non-symmetrical peaks, such as those with a noticeable "shoulder" or a broader-than-expected width.[4][5][6]

  • Mass Spectral Purity: Acquire mass spectra across the entire peak (at the beginning, apex, and end). If the peak is pure, the spectra should be identical. If the spectra change, it confirms the presence of multiple components.[5][6]

  • Extracted Ion Chromatograms (EICs): If you know the mass of a potential interferent, you can plot its EIC. A key advantage of MS is the ability to quantify using unique, non-overlapping fragment ions for each compound, even if they co-elute.[5][7]

Q3: I've confirmed co-elution. What is the very first parameter I should adjust?

A: The most straightforward and often effective first step is to optimize the GC oven temperature program.[8] Specifically, reducing the temperature ramp rate (e.g., from 10°C/min to 5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve resolution without requiring any hardware changes.[8][9]

Q4: Can I resolve co-elution just by using the mass spectrometer's software?

A: In some cases, yes. If the co-eluting compounds have different mass spectra, deconvolution software can mathematically separate the mixed spectra to identify and quantify the individual components.[5] However, this approach is dependent on the quality of the data and the degree of spectral difference. It is always preferable to achieve chromatographic separation first for the most reliable and robust results.

In-Depth Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This guide presents a logical workflow for diagnosing and solving co-elution problems involving your derivatized pyrazole-carboxylic acid.

Step 1: Foundational Requirement - Analyte Derivatization

Before any chromatographic troubleshooting, you must ensure your analyte is suitable for GC-MS. The carboxylic acid functional group must be derivatized.

Causality: The acidic proton on the carboxyl group is highly active and prone to forming hydrogen bonds. This increases the compound's boiling point and causes it to interact strongly and irreversibly with active sites in the GC inlet and column. Derivatization replaces this active proton with a non-polar group (like a trimethylsilyl or methyl group), making the molecule more volatile and thermally stable.[1][2][10]

Caption: Chemical derivatization workflow.

Protocol 1: Silylation using BSTFA This protocol outlines the conversion of your carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

  • Sample Preparation: Ensure your sample extract is completely dry. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly sensitive to moisture. Evaporate your sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 50-100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to the dried sample in a GC vial.

  • Derivatization: Add 50-100 µL of BSTFA (often with 1% TMCS as a catalyst). A 1:1 or 2:1 ratio of derivatizing reagent to solvent is common.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.[2]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Step 2: Confirm and Characterize the Co-elution

Before adjusting parameters, use the full power of your mass spectrometer to understand the problem.

Caption: Workflow for confirming co-elution.

Step 3: Systematic Method Optimization

Modify your GC method in a logical sequence, starting with the easiest and most impactful changes.

A. Optimize the Oven Temperature Program

The temperature program controls the elution of compounds and is the most powerful tool for improving resolution.[9]

Protocol 2: Optimizing a GC Temperature Program

  • Establish Baseline: Run your current method and note the retention time and peak width of the co-eluting pair.

  • Lower Initial Temperature: If the co-elution occurs early in the chromatogram, lower the initial oven temperature by 10-20°C. This improves the separation of volatile compounds.[8][11]

  • Reduce Ramp Rate: Decrease the temperature ramp rate by half (e.g., from 10°C/min to 5°C/min). This is the most common and effective change for resolving closely eluting peaks.[8] While this increases analysis time, the improvement in resolution is often significant.[8]

  • Introduce a Mid-Ramp Hold: If a slower ramp is insufficient, identify the temperature at which the target compounds elute. Modify the program to include an isothermal hold for 1-5 minutes at a temperature approximately 10-20°C below the elution temperature.[12][13]

  • Evaluate Results: Compare each new chromatogram to the baseline. Aim for a resolution (Rs) value of ≥ 1.5, which indicates baseline separation.

Table 1: Effects of Temperature Program Modifications

ParameterAdjustmentPrimary Effect on ResolutionImpact on Run TimeWhen to Use
Initial Temperature DecreaseImproves separation of early-eluting peaks.[8][11]IncreasesTo resolve volatile compounds at the start of the run.
Ramp Rate DecreaseGenerally improves resolution for all peaks.[8][9]IncreasesThe most common first step for any co-elution problem.
Mid-Ramp Hold Add/IncreaseTargets specific, difficult-to-separate pairs.[12]IncreasesWhen a general ramp rate change is ineffective.

B. Optimize Carrier Gas Flow Rate

Ensure your carrier gas (Helium or Hydrogen) is flowing at its optimal linear velocity. Operating at a sub-optimal flow rate can lead to peak broadening, which reduces resolution. This value is column-dependent (check the manufacturer's recommendation), but is typically around 35-45 cm/s for Helium with a 0.25 mm ID column.

Step 4: Advanced Troubleshooting - Column Selection

If extensive method optimization does not resolve the co-elution, the stationary phase chemistry of your column may not be suitable for the separation.[8]

Causality: Separation in GC is governed by the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (the coating inside the column). The principle of "like dissolves like" applies; a stationary phase will retain compounds with similar polarity. If your analyte and an interferent have very similar interactions with the current stationary phase, they will not separate. Changing to a stationary phase with different chemical properties (selectivity) is the solution.[14]

Table 2: Guide to GC Column Parameter Adjustments

ParameterAdjustmentPrimary Effect on ResolutionWhen to Consider
Stationary Phase Change PolarityHigh Impact. Can dramatically change elution order and selectivity.When temperature programming fails. For your analyte, consider a mid-polarity phase like a 6% cyanopropyl-phenyl (e.g., DB-624) to offer a different selectivity than a standard non-polar phase.
Column Length IncreaseIncreases efficiency (sharper peaks) and resolution.When a small improvement in resolution is needed. Doubling the length increases resolution by ~40%.
Internal Diameter (ID) DecreaseIncreases efficiency and resolution.[5][15]When high efficiency is required. A 0.18 mm ID column offers higher resolution than a 0.25 mm ID.
Film Thickness DecreaseImproves resolution for high-boiling compounds like your derivatized analyte.If your analyte peak is broad and tailing despite derivatization.

By following this systematic approach—from ensuring proper sample preparation via derivatization to logical optimization of the GC method and, if necessary, selecting a more appropriate column—you can effectively troubleshoot and resolve co-elution problems, leading to accurate and reliable GC-MS results for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

References

  • Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
  • resolving co-elution issues in GC analysis of flavor compounds. Benchchem.
  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. Benchchem.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • OPTIMIZING THE GC TEMPER
  • Acids: Derivatiz
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Temperature Programming for Better GC Results. Phenomenex.
  • The Secrets of Successful Temperature Programming.
  • GC Derivatiz
  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed.
  • Choosing a Capillary GC Column. Sigma-Aldrich.
  • GC Temperature Program Development. Element Lab Solutions.
  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry.
  • Guide to GC Column Selection and Optimizing Separ
  • GC Troubleshooting Guide Poster. Agilent.
  • Guide to Choosing a GC Column. Phenomenex.
  • GC Troubleshooting. Sigma-Aldrich.
  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high.
  • GC Column Types & Selection Guide. Shimadzu.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • What GC columns would be recommended to analyze polar and non-polar compounds in a gas?.
  • Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. Diva-portal.org.
  • Co-elution problem for GC-MS.
  • Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes. PubMed.
  • Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes.
  • 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Sapphire Bioscience.

Sources

Troubleshooting

extending shelf life and storage conditions for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for extending the shelf life and optimizing the storage of this critical halogenated pyrazole derivative.

Our guidelines are built on the core principles of chemical stability, ensuring that every protocol acts as a self-validating system to prevent degradation before it impacts your downstream assays.

Part 1: Core Stability & Storage Parameters

To establish a baseline for your inventory management, the following table synthesizes the quantitative storage data and physicochemical tolerances for halogenated pyrazole-5-carboxylic acid derivatives[1].

ParameterRecommended ConditionCritical Threshold / LimitMechanistic Rationale
Temperature (Long-Term) 2°C to 8°C> 25°C (Accelerates degradation)Minimizes thermal decarboxylation and oxidative stress over time.
Temperature (Short-Term) Room Temp (15°C - 25°C)Avoid extreme fluctuationsStable for weeks at RT[1][2], but fluctuations cause condensation.
Atmosphere Argon or Nitrogen (Inert)> 40% Relative HumidityPrevents moisture-driven hydrolysis of the carboxylic acid moiety[3].
Light Exposure Amber vials / Foil-wrappedDirect UV/SunlightThe bromo-aromatic system is susceptible to photo-induced radical cleavage.
Shelf Life (Powder) 12 to 24 Months> 24 Months requires re-validationStandard stability window for high-purity (≥97%) organic synthesis grade powders[1][2].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the compound degrade if left on the benchtop, even if it is a stable solid? A: While pyrazole-5-carboxylic acids are generally stable at room temperature[1], the presence of the bromine atom and the carboxylic acid group creates vulnerabilities. Ambient light can induce photolytic cleavage of the C-Br bond, generating reactive radicals that lead to dimerization or degradation. Furthermore, ambient humidity can cause the powder to clump, facilitating localized micro-hydrolysis. Storing the container tightly closed in a dry, cool, and well-ventilated place is strictly required[3].

Q2: Can I store my working solutions (e.g., in DMSO) at -20°C for extended periods? A: Yes, but with strict caveats. When dissolved in anhydrous DMSO, the compound should be aliquoted and flash-frozen. However, DMSO is highly hygroscopic. If the vial is opened while cold, atmospheric moisture will immediately condense into the solvent, leading to precipitation or hydrolysis of the carboxylic acid upon thawing. Self-validating step: Always allow the DMSO aliquot to equilibrate to room temperature in a desiccator before breaking the seal.

Q3: How can I verify the integrity of my stock after 12 months of storage? A: Do not rely solely on visual inspection (e.g., checking for an off-white to yellow color shift). Perform LC-MS to check for debromination products and 1 H-NMR to ensure the carboxylic acid proton and aromatic signals remain sharp and integrate correctly. A shelf life of 12-24 months is standard[1][2], but analytical re-validation is mandatory for rigorous drug development workflows.

Part 3: Troubleshooting Guide: Degradation & Handling

Issue: Compound exhibits reduced solubility or forms a cloudy suspension in organic solvents.
  • Causality: The compound has likely absorbed atmospheric moisture, leading to the formation of tightly bound hydrates or intermolecular hydrogen-bonded dimers that resist solvation.

  • Resolution: Lyophilize the powder overnight to remove residual moisture. In the future, ensure the compound is stored in a desiccator with active desiccant (e.g., Drierite) and handled under a dry nitrogen stream.

Issue: Unexplained side products during amide coupling reactions.
  • Causality: Thermal or hydrolytic degradation of the carboxylic acid group prior to activation. If the storage container was repeatedly opened in humid conditions, partial degradation may have occurred.

  • Resolution: Re-purify the starting material via recrystallization or flash chromatography. Implement the "Single-Use Aliquot" protocol (detailed below) to prevent repeated freeze-thaw or moisture exposure cycles.

Part 4: Experimental Protocols

Protocol: Reconstitution and Long-Term Aliquoting (Self-Validating Workflow)

This protocol ensures that your working stocks remain pristine, utilizing a self-validating approach where the physical state of the solvent acts as an indicator of protocol adherence.

Step 1: Preparation of the Environment

  • Purge a glove box or a benchtop desiccator chamber with dry Argon or Nitrogen for 15 minutes.

  • Equilibrate the sealed vial of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid to room temperature (approx. 30 minutes) before opening to prevent condensation[3].

Step 2: Solvent Preparation

  • Use only newly opened, anhydrous DMSO (≥99.9% purity, packaged under Argon).

  • Validation Check: The DMSO must be completely clear and liquid at 25°C. If it is partially frozen, the room is too cold; if it appears cloudy, it has absorbed water and must be discarded.

Step 3: Dissolution and Aliquoting

  • Weigh the required mass of the pyrazole derivative using an analytical balance.

  • Dissolve the powder in anhydrous DMSO to create a standardized stock (e.g., 10 mM or 50 mM). Vortex gently until completely clear.

  • Dispense 50 µL to 100 µL aliquots into sterile, amber microcentrifuge tubes (amber tubes protect against photodecay).

Step 4: Freezing and Storage

  • Overlay each aliquot with a gentle stream of Argon before capping tightly.

  • Flash-freeze the aliquots in liquid nitrogen.

  • Transfer immediately to a -20°C or -80°C freezer for long-term storage.

Part 5: Storage and Handling Workflow Visualization

The following diagram illustrates the optimal lifecycle of the compound from receipt to experimental use, highlighting the critical decision gates to prevent degradation.

StorageWorkflow A Receipt of Compound (Powder) B Quality Control (LC-MS / NMR) A->B Verify Purity C Inert Aliquoting (Argon/N2 Atmosphere) B->C Pass D Long-Term Storage (2-8°C, Desiccator, Dark) C->D Bulk Powder E Working Stock Prep (Anhydrous DMSO) C->E Solution Prep D->C Re-access bulk F Flash Freeze & Store (-20°C to -80°C) E->F Single-use aliquots G Equilibrate to RT Before Opening F->G Thaw cycle H Experimental Use (Assays/Synthesis) G->H Use immediately

Caption: Optimal handling and storage workflow for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

References

  • TradeIndia. "3-BroMo-1-(3-chloropyridin-2-yl)-1H-Pyrazole-5-Carboxylic Acid - C9H5BrClN3O2 97% Purity Off-White Powder Organic Synthesis Grade". Retrieved March 31, 2026. [Link]

  • Peritum Innovations. "Cas No 500011-86-9 3-Bromo-1-3-chloropyridin-2-yl-1H-Pyrazole-5-Carboxylic Acid". Retrieved March 31, 2026. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting for 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 12476...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1247686-99-2)[1].

Unlike standard biochemical reagents, halogenated pyrazole derivatives present a dual-hazard profile: they act as localized irritants due to their acidic nature, and they pose hidden systemic risks due to their high lipophilicity and potent biological activity in the central nervous system (CNS)[2][3]. This guide provides field-proven, mechanistically grounded protocols to ensure your safety and experimental integrity.

Core Toxicity & Hazard Profile

To handle this compound safely, you must understand the causality behind its toxicity. The molecule's architecture drives its behavior in both biological tissues and assay buffers.

Hazard ClassGHS ClassificationMechanistic CausalityMitigation Strategy
Skin Irritation Category 2 (H315)The mild acidity of the C5-carboxylic acid, combined with the lipophilic halogenated aromatic ring, allows the molecule to easily partition into and disrupt the lipid bilayer of the stratum corneum[3][4].Wear nitrile gloves. Double-glove when using penetration enhancers like DMSO.
Eye Irritation Category 2A (H319)Direct proton donation from the carboxylic acid to the aqueous tear film causes localized pH drops and corneal protein denaturation[4][5].Mandate safety goggles; handle exclusively in a ventilated enclosure.
Respiratory Irritation STOT SE 3 (H335)Inhalation of micro-powder deposits lipophilic particles directly into the alveoli, triggering localized inflammatory responses[4].Utilize anti-static weighing techniques and localized exhaust ventilation.
Systemic Toxicity (CNS) Non-standardizedHalogenated pyrazoles are potent, highly selective Monoamine Oxidase B (MAO-B) inhibitors[2][6]. The p-tolyl and bromine groups drastically increase blood-brain barrier (BBB) permeability[3].Prevent aerosolization; strictly avoid dermal contact with concentrated stock solutions.

FAQs: Minimizing Toxicity Risks in Handling & Storage

Q: Why is respiratory protection critical when weighing this specific pyrazole derivative? A: The risk extends beyond simple airway irritation. Because of the bromine atom and the p-tolyl group, this compound is highly lipophilic (high LogP) and readily crosses the blood-brain barrier (BBB)[3]. Halogenated pyrazoles are extensively documented as potent inhibitors of Monoamine Oxidase B (MAO-B), an enzyme critical for neurotransmitter regulation[2][6]. Inhaling fine airborne powders bypasses hepatic first-pass metabolism, leading to rapid systemic absorption and unintended CNS exposure.

Q: What is the safest way to prepare stock solutions to minimize dermal absorption risks? A: While Dimethyl Sulfoxide (DMSO) is the standard solvent for lipophilic compounds, it is a potent dermal penetration enhancer. If a DMSO solution of this MAO-B inhibitor spills on your skin, it will rapidly carry the active compound through the stratum corneum into systemic circulation. Best Practice: Handle the dry powder in a ventilated balance enclosure. Dissolve the compound in a tightly capped amber vial using a controlled volume of DMSO, and immediately dilute it into your aqueous assay buffer to reduce the solvent concentration to <1%.

Q: How should I decontaminate my workspace after a powder spill? A: Do not use plain water or pure ethanol. Because the compound is highly lipophilic, plain water will simply spread the powder. Pure ethanol can dissolve it but may drive it deeper into porous surfaces. Best Practice: Exploit the molecule's C5-carboxylic acid group. Spray the spill with a mildly basic aqueous solution (e.g., 5% Sodium Bicarbonate, NaHCO₃). The base deprotonates the carboxylic acid, converting the highly lipophilic molecule into a highly water-soluble sodium salt. Wipe this up with paper towels, followed by a final 70% ethanol wipe to clear residual salts.

Troubleshooting Guide: Experimental Workflows

Issue: The powder clings to the spatula and weighing boat, creating a risk of aerosolization.

  • Root Cause: Halogenated aromatic compounds are highly prone to generating static electricity during friction (triboelectric effect), causing the micro-particles to repel each other and become airborne.

  • Solution: Pass the spatula and weighing boat through an anti-static ionizer (polonium or electrical) for 5 seconds prior to handling. This neutralizes the surface charge, causing the powder to clump safely rather than aerosolize.

Issue: The compound precipitates out of solution when diluted from DMSO into the biological assay buffer.

  • Root Cause: The lipophilic p-tolyl and bromo groups drastically reduce aqueous solubility. If your assay buffer is acidic or neutral (pH < 6.5), the carboxylic acid remains protonated and uncharged, forcing the molecule out of solution[3].

  • Solution: Ensure your working assay buffer is buffered to a pH of 7.4 or higher (e.g., using HEPES or Tris). At this pH, the carboxylic acid is fully ionized, significantly increasing the molecule's aqueous solubility and preventing micro-crystal formation that could confound your assay results.

Experimental Protocol: Safe Solubilization Workflow

This protocol acts as a self-validating system to ensure both operator safety and complete compound dissolution.

Step 1: Environmental Control & Pre-Weighing

  • Ensure the fume hood or ventilated balance enclosure is operating at a face velocity of 80–100 fpm.

  • Place a 5% NaHCO₃ wash bottle inside the hood for immediate spill response.

  • Validation: Verify negative pressure by observing the inward flow of a Kimwipe held at the sash edge.

Step 2: Anti-Static Transfer

  • Treat a static-free weighing boat and a micro-spatula with an anti-static ionizer.

  • Carefully weigh the required mass of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

  • Transfer the powder directly into a pre-tared, sealable glass vial (e.g., 2 mL HPLC vial).

Step 3: Solubilization & Visual Validation

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Validation: Hold the vial against a light source. The solution must be completely optically clear. If micro-particulates are visible, sonicate the sealed vial for 2 minutes. Do not open the vial until dissolution is complete to prevent aerosolizing concentrated micro-droplets.

Step 4: Aqueous Dilution

  • Transfer an aliquot of the DMSO stock into an aqueous buffer (pH ≥ 7.4) while vortexing continuously to prevent localized precipitation.

Toxicity Mitigation Workflow Visualization

The following diagram illustrates the logical relationship between the compound's structural hazards and the necessary engineering controls.

G cluster_hazards Toxicity Risks Compound 3-Bromo-1-(4-methylphenyl) -1H-pyrazole-5-carboxylic acid Local Local Irritation (H315/H319) Driven by C5-Carboxylic Acid Compound->Local Systemic Systemic CNS Risk BBB Permeable MAO-B Inhibitor Compound->Systemic PPE Engineering Controls Ventilated Enclosure & Anti-Static Local->PPE Systemic->PPE Buffer Aqueous Dilution (pH > 6.5) Ionizes Acid to Prevent Precipitation PPE->Buffer Decon Spill Decontamination 5% NaHCO3 Wash (Forms Soluble Salt) PPE->Decon

Fig 1. Mechanistic workflow for mitigating local and systemic toxicity risks during compound handling.

References

  • Accela ChemBio. "Product Information: 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1247686-99-2)."
  • MDPI. "Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach." Molecules, 2021.
  • SynQuest Laboratories. "Safety Data Sheet: 1-Ethyl-1H-pyrazole-5-carboxylic acid."
  • ACS Publications. "Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase." Journal of Medicinal Chemistry, 2000.
  • ResearchGate. "Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect." Scientific Reports, 2024.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary For researchers and drug development professionals working with pyrazole scaffolds, the choice of halogen at the 3-position is a critical decision that profoundly impacts synthetic strategy. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with pyrazole scaffolds, the choice of halogen at the 3-position is a critical decision that profoundly impacts synthetic strategy. This guide provides an in-depth comparison of the reactivity of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid and its 3-chloro analog. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo-derivative is demonstrably more reactive due to its weaker carbon-bromine bond, facilitating easier oxidative addition.[1][2][3] This allows for milder reaction conditions and broader substrate scope. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the 3-chloro analog typically exhibits superior reactivity, driven by the higher electronegativity of chlorine which stabilizes the key reaction intermediate.[4][5] This guide will dissect the theoretical underpinnings of these differences and provide practical, data-supported protocols to inform your synthetic choices.

Theoretical Background: The Halogen's Decisive Role

The disparate reactivity of aryl bromides and chlorides in the most common synthetic transformations stems from fundamental differences in their carbon-halogen (C-X) bonds.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst.[2][3] The efficiency of this step is directly related to the C-X bond dissociation energy (BDE).

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[2]

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol[2]

The significantly weaker C-Br bond means that less energy is required for the palladium catalyst to insert itself, leading to a faster and more thermodynamically favorable oxidative addition.[2][3] Consequently, aryl bromides can often react under milder temperatures, with lower catalyst loadings, and with a wider array of less-activated catalyst systems compared to their chloro counterparts. Activating the more robust C-Cl bond frequently necessitates the use of highly active, specialized catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands.[2][3][6]

G cluster_reactivity Cross-Coupling Reactivity Trend C_I C-I C_Br C-Br C_I->C_Br Decreasing Reactivity C_OTf C-OTf C_Br->C_OTf Decreasing Reactivity C_Cl C-Cl C_OTf->C_Cl Decreasing Reactivity

Caption: General reactivity trend of aryl (pseudo)halides in Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

In contrast, the SNAr mechanism does not involve bond cleavage in the rate-determining step. Instead, it proceeds via an addition-elimination pathway where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[4][5][7] The stability of this intermediate is paramount.

The reactivity trend for SNAr is often the reverse of cross-coupling: F > Cl > Br > I . This is because the highly electronegative halogen stabilizes the negative charge of the Meisenheimer complex through its inductive effect. Chlorine, being more electronegative than bromine, provides better stabilization, thus lowering the activation energy of the first, rate-determining step and accelerating the reaction.[5]

Comparative Analysis in Key Synthetic Transformations

Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Here, the reactivity gap between the 3-bromo and 3-chloro pyrazoles is pronounced.

Expertise & Experience: The 3-bromo analog is the substrate of choice for reliability and efficiency, especially in a discovery setting. It consistently provides higher yields in shorter reaction times and is compatible with a broader range of boronic acids using standard catalysts like Pd(PPh₃)₄. The 3-chloro analog is a viable, cost-effective alternative for large-scale synthesis but demands more rigorous optimization. Success with the chloro-analog often hinges on using advanced, sterically hindered ligands (e.g., SPhos, XPhos) and higher temperatures to overcome the activation barrier of the C-Cl bond.[6]

Quantitative Data Summary: Suzuki-Miyaura Coupling

Parameter3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid3-Chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Substrate More ReactiveLess Reactive
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Palladacycle Precatalysts (e.g., SPhos G3)
Typical Ligand PPh₃, dppfBulky Biarylphosphines (SPhos, XPhos, RuPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOtBu
Temperature 80 - 100 °C100 - 120 °C
Reaction Time 2 - 8 hours12 - 24 hours
Expected Yield Good to ExcellentModerate to Good (highly condition-dependent)

Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-halo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv) and the base (e.g., K₂CO₃ for the bromo-analog, K₃PO₄ for the chloro-analog; 2.0-3.0 equiv).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, the specific ligand (e.g., SPhos, 6-10 mol% for the chloro-analog).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene; 5 mL). The choice of solvent is crucial; aprotic polar solvents are generally preferred.

  • Reaction: Heat the mixture to the required temperature (e.g., 90 °C for bromo, 110 °C for chloro) and stir vigorously for the specified time. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

G Pd0 L₂Pd⁰ OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd ArX Ar-X (Pyrazole-X) ArX->OxAdd PdII Ar-PdII(L)₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Base Base (e.g., K₂CO₃) ActivatedBoron [R-B(OH)₃]⁻ Base->ActivatedBoron Boronic R-B(OH)₂ Boronic->ActivatedBoron ActivatedBoron->Transmetal PdII_R Ar-PdII(L)₂-R Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-R ReductElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig C-N Amination

For the synthesis of N-aryl pyrazoles, the Buchwald-Hartwig amination is the premier method.[8] Similar to the Suzuki coupling, the reactivity is dictated by the halogen.

Expertise & Experience: The 3-bromo pyrazole readily couples with a wide range of primary and secondary amines using various established catalyst systems.[9] The 3-chloro analog is significantly more challenging. Its successful amination almost always requires the use of specialized, bulky biarylphosphine ligands (e.g., tBuBrettPhos, AdBrettPhos) and a strong, non-nucleophilic base like sodium tert-butoxide.[9][10] Catalyst deactivation can be more pronounced with the chloro-substrate, sometimes requiring higher catalyst loadings.

Quantitative Data Summary: Buchwald-Hartwig Amination

Parameter3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid3-Chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Substrate More ReactiveLess Reactive
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Palladacycle Precatalysts (e.g., tBuBrettPhos G3)
Typical Ligand Xantphos, BINAPBulky Biarylphosphines (tBuBrettPhos, RuPhos)
Typical Base Cs₂CO₃, K₃PO₄NaOtBu, LHMDS
Temperature 90 - 110 °C100 - 130 °C
Reaction Time 4 - 12 hours16 - 36 hours
Expected Yield Good to ExcellentPoor to Good (highly substrate/ligand dependent)

Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the 3-halo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., tBuBrettPhos G3, 2-5 mol%), and a stir bar.

  • Solvent & Amine: Add degassed solvent (e.g., Toluene or Dioxane, 4 mL), followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat the mixture with vigorous stirring at the required temperature (e.g., 100 °C for bromo, 120 °C for chloro). Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and pass it through a short plug of celite. Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via flash column chromatography to yield the aminated product.

G Pd0 L-Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Pyrazole-X) ArX->OxAdd PdII Ar-PdII(L)-X OxAdd->PdII Amide_Formation Amide Formation PdII->Amide_Formation Amine R₂NH Amine->Amide_Formation Base Base (e.g., NaOtBu) Base->Amide_Formation PdII_Amide Ar-PdII(L)-NR₂ Amide_Formation->PdII_Amide ReductElim Reductive Elimination PdII_Amide->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-NR₂ ReductElim->Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides an alternative, palladium-free route for introducing nucleophiles. The pyrazole ring, being an electron-deficient heterocycle, is inherently activated towards this type of reaction, and this is further enhanced by the electron-withdrawing carboxylic acid group.

Expertise & Experience: In this reaction class, the tables are turned. The 3-chloro analog is the superior substrate.[5] Its greater electronegativity is key to stabilizing the anionic Meisenheimer complex formed during the nucleophilic attack. This allows reactions to proceed more readily and often results in higher yields compared to the 3-bromo analog. The reaction typically requires a strong nucleophile (e.g., alkoxides, thiolates) and a polar aprotic solvent like DMSO or DMF to facilitate the formation of the charged intermediate.

Quantitative Data Summary: Nucleophilic Aromatic Substitution

Parameter3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid3-Chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Substrate Less ReactiveMore Reactive
Mechanism Addition-EliminationAddition-Elimination
Key Factor Leaving group ability (less important)Electronegativity stabilizing intermediate (more important)
Typical Nucleophile NaOMe, KSR, NaCNNaOMe, KSR, NaCN
Temperature 80 - 120 °C60 - 100 °C
Expected Yield ModerateGood to Excellent

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Setup: To a round-bottom flask, add the 3-halo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 mmol, 1.0 equiv) and a stir bar.

  • Solvent: Add a polar aprotic solvent such as DMSO or DMF (5 mL).

  • Nucleophile Addition: Add the nucleophile (e.g., Sodium Methoxide, 1.5-2.0 equiv) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for the chloro-analog). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature and carefully pour it into ice-water. Acidify with dilute HCl to precipitate the product (if it's a carboxylic acid) or extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by recrystallization or column chromatography.

G Start Pyrazole-X + Nu⁻ Attack Nucleophilic Attack (Slow Step) Start->Attack Intermediate Meisenheimer Complex (Anionic Intermediate) Attack->Intermediate Elimination Elimination of X⁻ (Fast Step) Intermediate->Elimination Product Pyrazole-Nu Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Strategic Recommendations

The choice between 3-bromo- and 3-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a strategic one that should be dictated by the desired transformation and project goals.

Reaction TypeRecommended SubstrateRationale
Suzuki-Miyaura Coupling 3-Bromo Analog Weaker C-Br bond leads to faster oxidative addition, milder conditions, and higher reliability.[1][2][3]
Buchwald-Hartwig Amination 3-Bromo Analog Easier C-Br bond activation allows for a wider range of amines and less specialized catalysts.[9][10]
Nucleophilic Aromatic Substitution 3-Chloro Analog Higher electronegativity of chlorine stabilizes the Meisenheimer intermediate, accelerating the reaction.[4][5]
  • For Discovery Chemistry: The 3-bromo analog is generally the superior choice. Its high reactivity and reliability in the most common cross-coupling reactions allow for rapid library synthesis and exploration of chemical space with fewer optimization cycles.

  • For Process Development & Scale-Up: The 3-chloro analog becomes highly attractive. Chlorinated starting materials are often significantly less expensive and more widely available.[2] While requiring more intensive process optimization to achieve high yields, the potential cost savings on a large scale can be substantial.

By understanding the fundamental chemical principles that govern the reactivity of these two valuable building blocks, researchers can make more informed decisions, streamline their synthetic routes, and ultimately accelerate their research and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • MDPI. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ACS Publications. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.

Sources

Comparative

Comprehensive Comparison Guide: pKa Determination of 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid vs. Standard Pyrazoles

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, accurately determining the acid dissociation constant ( pKa​ ) of complex pyrazole derivatives becomes critical. The pKa​ dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, accurately determining the acid dissociation constant ( pKa​ ) of complex pyrazole derivatives becomes critical. The pKa​ dictates a molecule's ionization state at physiological pH, directly governing its solubility, lipophilicity, and target binding affinity.

This guide provides an in-depth comparative analysis of the physicochemical properties of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid against standard pyrazole analogs. Furthermore, it establishes a self-validating, dual-method experimental workflow to accurately determine its pKa​ , circumventing the inherent solubility challenges posed by highly lipophilic substituents.

Structural & Electronic Causality: Predicting pKa​ Shifts

To understand the ionization behavior of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, we must deconstruct the electronic contributions of its substituents compared to a baseline molecule like1[1].

  • The C5-Carboxylic Acid: In a standard 1-alkyl-pyrazole-5-carboxylic acid, the pKa​ of the carboxyl group is approximately 3.6[1].

  • The N1-Aryl Effect: Replacing a methyl group with a 1-(4-methylphenyl) group introduces an sp2 -hybridized aryl system. While the para-methyl group is weakly electron-donating via hyperconjugation, the phenyl ring as a whole acts as an electron-withdrawing group (EWG) relative to an alkyl chain. This pulls electron density away from the pyrazole core, stabilizing the conjugate base (carboxylate anion) and increasing acidity[2].

  • The C3-Bromo Effect: Halogens exert a strong inductive (-I) electron-withdrawing effect across the conjugated pyrazole π -system. The addition of a bromine atom at the C3 position further depletes electron density from the C5 position[2].

  • The N2 Basicity: Unsubstituted pyrazoles possess a weakly basic pyridine-like nitrogen (N2) with a conjugate acid pKa​ of ~2.5[3]. However, the dense accumulation of EWGs (3-bromo, 5-carboxylic acid, and 1-aryl) drastically reduces the basicity of the N2 atom. In this target molecule, the N2 atom is virtually non-basic in the standard aqueous range ( pKa​ < 0) and will not protonate under physiological conditions.

Conclusion: The combined inductive and resonance effects of the 3-bromo and 1-aryl substituents will significantly lower the pKa​ of the C5-carboxylic acid compared to standard analogs, shifting it from ~3.6 down to an estimated 2.1–2.4.

Comparative pKa​ Data Summary
CompoundN1 SubstituentC3 SubstituentC5 Substituent pKa​ (Carboxylic Acid) pKa​ (N2 Conjugate Acid)
Pyrazole HHHN/A~2.5
1-Methyl-1H-pyrazole-5-carboxylic acid MethylHCOOH~3.6< 2.0
3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid 4-MethylphenylBromoCOOH~2.2 (Predicted)< 0 (Non-basic in aq.)

Experimental Design: A Self-Validating Analytical Workflow

Determining the pKa​ of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid presents a specific challenge: poor aqueous solubility . The lipophilic bromo and aryl groups mean the compound will likely precipitate at the concentrations required for standard potentiometric titration (> 10−3 M).

To ensure absolute scientific integrity, we must employ a self-validating system utilizing two orthogonal methods: Potentiometry with Yasuda-Shedlovsky extrapolation and UV-Vis Spectrophotometric Titration .

pKa_Determination A Compound Preparation 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid B Potentiometric Titration (High Conc. / Co-solvent) A->B  Solubility < 10⁻³ M C UV-Vis Spectrophotometry (Low Conc. / Aqueous) A->C  Strong Chromophore D Yasuda-Shedlovsky Extrapolation (Correcting for Dielectric Constant) B->D E Target Factor Analysis (TFA) (Deconvoluting Spectral Overlap) C->E F Orthogonal Validation ΔpKa < 0.15 between methods? D->F E->F G Final Validated pKa (Physicochemical Profiling) F->G  Yes

Orthogonal workflow for pKa determination of poorly soluble pyrazole derivatives.

Detailed Methodologies

Protocol A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation

Rationale: 4[4]. However, due to the target's low solubility, we must titrate in methanol-water mixtures. The Yasuda-Shedlovsky method allows us to mathematically extrapolate the apparent pKa​ ( psKa​ ) measured in co-solvents back to a 0% co-solvent (pure aqueous) state by plotting against the dielectric constant of the mixtures[5].

Step-by-Step Execution:

  • System Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 9.21) at 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare four distinct co-solvent mixtures of Methanol:Water (e.g., 30%, 40%, 50%, and 60% w/w). Maintain a constant ionic strength of 0.15 M using KCl to mimic physiological osmolarity.

  • Sample Titration: Dissolve the pyrazole derivative to a concentration of 1.5×10−3 M in each co-solvent mixture. Titrate with standardized 0.1 M KOH under an inert Argon atmosphere to prevent CO2​ dissolution (which forms carbonic acid and skews the low-pH baseline).

  • Data Processing: Calculate the apparent pKa​ ( psKa​ ) for each methanol concentration from the inflection point of the titration curves.

  • Extrapolation: Plot (psKa​+log[H2​O]) against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. The y-intercept extrapolated to the dielectric constant of pure water ( ϵ=78.3 ) yields the true aqueous pKa​ [5].

Protocol B: UV-Vis Spectrophotometric Titration

Rationale: The target molecule features an extended conjugated π -system across the aryl ring, the pyrazole core, and the carboxylic acid. Ionization of the carboxyl group will perturb this chromophore, resulting in a measurable shift in the UV absorption spectrum. 4 ( 10−5 M), entirely bypassing the solubility issues and eliminating the need for co-solvents[4].

Step-by-Step Execution:

  • Stock Preparation: Dissolve the compound in a minimal volume of DMSO to create a 10−3 M stock.

  • Aqueous Dilution: Dilute the stock into a universal aqueous buffer system (e.g., Britton-Robinson buffer) to a final working concentration of 2.0×10−5 M. The final DMSO concentration must be < 0.5% v/v to prevent solvent effects.

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) of the solution across a pH gradient from 1.0 to 5.0, adjusting the pH in 0.2 unit increments using 0.1 M HCl or KOH.

  • Isosbestic Point Verification: Ensure the presence of clear isosbestic points in the overlaid spectra. This acts as an internal control, proving that only a simple two-state equilibrium (protonated vs. deprotonated) is occurring without degradation.

  • Target Factor Analysis (TFA): Because the spectral shifts of pyrazole-carboxylic acids can sometimes overlap heavily, apply 5 to deconvolute the multi-wavelength absorption data and isolate the exact pH at which the concentration of the protonated and deprotonated species are equal[5].

The Self-Validation Metric

To guarantee the trustworthiness of the data, compare the extrapolated aqueous pKa​ from Protocol A with the directly measured aqueous pKa​ from Protocol B. If the values differ by ≤0.15 pH units , the experimental artifact risk (such as unpredictable solvation sphere changes in the co-solvent) is ruled out, and the pKa​ is considered validated for regulatory and developmental use.

Sources

Validation

FTIR spectroscopy validation of the carboxylic acid group in 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

FTIR Spectroscopy Validation of the Carboxylic Acid Group in 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Guide As a Senior Application Scientist, I approach the structural validation of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopy Validation of the Carboxylic Acid Group in 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I approach the structural validation of complex heterocyclic scaffolds not merely as a checklist of spectral peaks, but as a holistic physical chemistry problem. Validating the presence and state of the carboxylic acid (-COOH) moiety in 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid requires an understanding of how the molecule’s electronic environment and physical state dictate its vibrational behavior.

This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopy against alternative analytical modalities, contrasts different FTIR sampling techniques, and provides self-validating experimental protocols to ensure absolute confidence in your structural characterization.

Mechanistic Insights: The -COOH Group in a Conjugated Pyrazole System

To accurately interpret the spectral data of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, we must first establish the causality behind its vibrational modes:

  • Hydrogen-Bonded Dimerization: In the solid state, carboxylic acids rarely exist as isolated monomers; they almost exclusively form hydrogen-bonded dimers[1],[2]. This dimerization drastically alters the force constants of the bonds, causing the O-H stretch to appear as a massive, broad band spanning 3300 to 2500 cm⁻¹ rather than a sharp peak[1],[3].

  • Aromatic Conjugation: The C=O stretch is highly sensitive to its electronic environment[4]. An isolated, aliphatic carboxylic acid dimer typically absorbs around 1710 cm⁻¹[2]. However, in our target molecule, the -COOH group is attached directly to the C5 position of the pyrazole ring. This conjugation with the aromatic system delocalizes the π -electrons, weakening the double-bond character of the carbonyl group and lowering the stretching frequency by approximately 20 to 30 cm⁻¹[2].

Comparative Analysis: FTIR vs. Alternative Modalities

When validating a polar functional group, selecting the correct analytical technique is paramount.

  • FTIR vs. Raman Spectroscopy: While Raman is excellent for analyzing the non-polar bonds of the pyrazole core (such as the C-Br stretch or aromatic C=C stretches), the highly polar O-H and C=O bonds of the carboxylic acid yield relatively weak Raman scattering. FTIR is fundamentally superior for identifying these strong dipole-moment changes[5].

  • FTIR vs. Nuclear Magnetic Resonance (NMR): ¹H-NMR can identify the acidic proton (typically a broad singlet far downfield at 10–13 ppm)[2]. However, this peak is highly concentration-dependent and often disappears entirely due to deuterium exchange if protic or wet solvents (like wet DMSO-d₆) are used[2]. FTIR provides a definitive, solid-state structural fingerprint that is immune to solvent exchange artifacts.

FTIR Modality Comparison: ATR vs. KBr Pellet

Within FTIR, the choice of sampling modality drastically impacts the spectral output[6]:

  • ATR-FTIR (Attenuated Total Reflectance): Offers rapid, non-destructive analysis. However, the penetration depth of the IR beam into the sample is wavelength-dependent; it penetrates less deeply at higher wavenumbers[7]. Consequently, the broad O-H stretch (centered around 3000 cm⁻¹) will appear artificially weaker compared to the lower-frequency fingerprint region unless an ATR correction algorithm is applied[7].

  • KBr Pellet (Transmission): Provides superior resolution and a non-jagged baseline for bulk solid materials[6]. Because it relies on true transmission, relative peak intensities are preserved. The critical vulnerability here is the hygroscopic nature of KBr[6]. If the KBr absorbs atmospheric moisture, it will produce a broad water O-H stretch that perfectly masks the carboxylic acid O-H signature.

Quantitative Data Comparison

The following table summarizes the diagnostic vibrational modes for the target molecule, contrasting theoretical monomeric values with the actual observed dimerized/conjugated states, alongside modality-specific nuances.

Vibrational ModeTheoretical Frequency (Monomer)Expected Frequency (Conjugated Dimer)ATR-FTIR NuanceKBr Pellet Nuance
O-H Stretch ~3550 cm⁻¹ (Sharp)3300 - 2500 cm⁻¹ (Broad)Appears weaker due to shallow penetration depthProne to masking by H₂O if KBr is not desiccated
C=O Stretch ~1760 cm⁻¹1680 - 1690 cm⁻¹ Sharp, highly diagnosticSharp, highest resolution
C-O Stretch ~1150 cm⁻¹1320 - 1210 cm⁻¹ Strong intensity (deep penetration)Moderate intensity
O-H Out-of-Plane Bend N/A950 - 900 cm⁻¹ Clearly resolvedClearly resolved

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are caught before data interpretation begins.

Protocol 1: High-Fidelity ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond or ZnSe crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Causality: Removes residual organics that could introduce false C-H or C-O stretches.

  • Background Acquisition: Collect a background spectrum (air) immediately prior to the sample. Causality: Subtracts atmospheric CO₂ and ambient humidity from the final spectrum.

  • Sample Application: Place 1-2 mg of the pyrazole derivative directly onto the crystal. Apply the pressure anvil until the software indicates optimal optical contact. Causality: Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can damage the crystal.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition. Causality: Normalizes the wavelength-dependent penetration depth, restoring the true relative intensity of the high-frequency O-H stretch[7].

Protocol 2: Transmission KBr Pellet Analysis
  • Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for at least 2 hours prior to use. Causality: Eliminates absorbed water that would otherwise mask the carboxylic acid O-H stretch[6].

  • Trituration: Grind 1 mg of the analyte with 100 mg of dried KBr in an agate mortar. Causality: The 1% concentration prevents total absorption (peak saturation) of the intensely absorbing C=O band, ensuring it remains within the linear dynamic range of the detector.

  • Pellet Pressing: Transfer the mixture to a die and press under 10 tons of vacuum pressure for 2 minutes. Causality: The vacuum removes trapped air, preventing light scattering and ensuring a transparent, glass-like pellet.

  • Validation Check (Critical): Before analyzing the -COOH peaks, examine the baseline at 4000-3800 cm⁻¹. Causality: A flat baseline in this region self-validates that the KBr matrix is truly dry, proving that the subsequent broad band at 3300-2500 cm⁻¹ is exclusively from the analyte's dimerized carboxyl group.

Workflow Visualization

FTIR_Validation A 3-bromo-1-(4-methylphenyl) -1H-pyrazole-5-carboxylic acid B Select FTIR Modality A->B C ATR-FTIR (Surface Analysis) B->C D KBr Pellet (Bulk Transmission) B->D E Apply Anvil Pressure (Ensure Optical Contact) C->E F Desiccate KBr & Press (Eliminate H₂O Artifacts) D->F G Spectral Acquisition (4000 - 400 cm⁻¹) E->G F->G H Validate -COOH: Broad O-H (3300-2500 cm⁻¹) Conjugated C=O (~1680 cm⁻¹) G->H

FTIR modality decision matrix and workflow for validating the carboxylic acid group.

References

  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC (NIH).[Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • Table of Characteristic IR Absorptions: Carboxylic Acids. VSCHT.[Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Princeton University.[Link]

  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. MDPI. [Link]

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. MAS Journal of Applied Sciences.[Link]

  • Why terminal groups in polymers do not appear on ATR-FTIR while they appear on FTIR instruments using KBr cells? ResearchGate.[Link]

  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. PMC (NIH).[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Coupling Efficiency of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid and Other Aryl Bromides

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. The palladium-catalyzed cross-coupling reaction i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, and the reactivity of the aryl halide starting material is a critical determinant of reaction efficiency, yield, and overall feasibility. This guide provides an in-depth comparative analysis of the coupling efficiency of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid , a heterocycle of increasing interest, benchmarked against a range of structurally diverse aryl bromides in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

This document moves beyond a simple recitation of protocols to offer insights into the causal factors governing reactivity, thereby empowering the practicing scientist to make informed decisions in experimental design.

Introduction: The Critical Role of the Aryl Bromide in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance. The general reactivity trend for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl, governed by the carbon-halogen bond dissociation energy. Aryl bromides often represent an optimal balance of reactivity, stability, and cost-effectiveness, making them a popular choice in a wide array of synthetic applications.

The electronic and steric environment of the aryl bromide significantly influences its reactivity. Electron-withdrawing groups on the aromatic ring generally enhance the rate of oxidative addition, the initial and often rate-limiting step in the catalytic cycle, by rendering the carbon atom of the C-Br bond more electrophilic. Conversely, electron-donating groups can retard this step. Steric hindrance, particularly at the ortho position, can also impede the approach of the palladium catalyst, thereby reducing reaction rates.

Heteroaromatic bromides, such as our compound of interest, introduce additional layers of complexity. The presence of heteroatoms can influence the electronic properties of the ring and potentially coordinate to the palladium catalyst, which can either be beneficial or detrimental to the catalytic cycle.

Synthesis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

The target molecule, while not extensively documented in cross-coupling literature, can be synthesized through established pyrazole synthesis methodologies. A plausible synthetic route involves the condensation of a substituted hydrazine with a β-ketoester, followed by bromination and hydrolysis.

A general synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Synthesis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid 4-methylphenylhydrazine 4-methylphenylhydrazine pyrazole_ester diethyl 1-(4-methylphenyl)-1H-pyrazole-3,5-dicarboxylate 4-methylphenylhydrazine->pyrazole_ester Cyclocondensation diethyl_acetylenedicarboxylate diethyl acetylenedicarboxylate diethyl_acetylenedicarboxylate->pyrazole_ester hydrolysis_1 Selective Hydrolysis pyrazole_ester->hydrolysis_1 monoacid_ester 1-(4-methylphenyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid hydrolysis_1->monoacid_ester decarboxylation Decarboxylation monoacid_ester->decarboxylation ethyl_pyrazole_carboxylate ethyl 1-(4-methylphenyl)-1H-pyrazole-5-carboxylate decarboxylation->ethyl_pyrazole_carboxylate bromination Bromination (e.g., NBS) ethyl_pyrazole_carboxylate->bromination bromo_ester ethyl 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate bromination->bromo_ester hydrolysis_2 Hydrolysis bromo_ester->hydrolysis_2 target_molecule 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid hydrolysis_2->target_molecule

Caption: Plausible synthetic workflow for the target molecule.

Comparative Benchmarking in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Expected Reactivity of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: The pyrazole ring is generally considered electron-deficient, which should enhance the reactivity of the C-Br bond towards oxidative addition. The carboxylic acid moiety, however, can potentially complicate the reaction by coordinating to the palladium catalyst or reacting with the base. Therefore, it is often advantageous to perform the coupling on the corresponding ester, followed by hydrolysis. The 1-aryl substituent in this case is a p-tolyl group, which is mildly electron-donating and unlikely to significantly hinder the reaction.

Data Presentation: Suzuki-Miyaura Coupling
Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-bromo-1-aryl-1H-pyrazole (analogue) XPhos Pd G2 (1 mol%), XPhos (2 mol%)K₂CO₃Dioxane/H₂O10024High[1]
4-Bromoanisole (Electron-rich)Pd(OAc)₂ (0.0009 mol%)Na₂CO₃H₂O/EtOHReflux0.3395[2]
4-Bromotoluene (Electron-neutral)Pd(OAc)₂/PCy₃K₃PO₄Toluene802492[3]
4-Bromoacetophenone (Electron-poor)Pd(PPh₃)₄ (3 mol%)Na₂CO₃DME80698
2-Bromotoluene (Sterically hindered)Pd₂(dba)₃/P(t-Bu)₃Cs₂CO₃Dioxane80591
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

This protocol serves as a general guideline and can be adapted for other aryl bromides.

Suzuki_Workflow cluster_1 Suzuki-Miyaura Coupling Protocol setup Combine aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd catalyst, and base in a flask. inert Evacuate and backfill with inert gas (3x). setup->inert solvent Add degassed solvent. inert->solvent reaction Heat with vigorous stirring. solvent->reaction monitoring Monitor by TLC or LC-MS. reaction->monitoring workup Cool, quench, extract, and purify. monitoring->workup

Caption: General experimental workflow for the Suzuki coupling reaction.[4]

Detailed Steps:

  • To a Schlenk flask is added 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.0009 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv).[2]

  • The flask is evacuated and backfilled with argon three times.

  • A degassed mixture of water and ethanol (1:1) is added.[2]

  • The reaction mixture is heated to reflux with vigorous stirring for 20 minutes.[2]

  • After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Comparative Benchmarking in Heck-Mizoroki Coupling

The Heck-Mizoroki reaction is a powerful tool for the formation of C-C bonds by coupling aryl halides with alkenes.

Expected Reactivity of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Similar to the Suzuki coupling, the electron-deficient nature of the pyrazole ring is expected to facilitate the oxidative addition step. The reaction is typically tolerant of a wide range of functional groups, but the carboxylic acid may require protection or esterification for optimal results.

Data Presentation: Heck-Mizoroki Coupling
Aryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromoindazole (analogue) n-butyl acrylatePd(OAc)₂/PPh₃TEA---High[5]
4-Bromoanisole (Electron-rich)StyrenePd(OAc)₂/NHCK₂CO₃DMF/H₂O80485[6]
4-Bromotoluene (Electron-neutral)StyrenePd(acac)₂Cs₂CO₃NMP140195[7]
4-Bromoacetophenone (Electron-poor)StyrenePd(OAc)₂/NHCK₂CO₃DMF/H₂O80492[6]
2-Bromotoluene (Sterically hindered)n-butyl acrylatePd₂(dba)₃/P(t-Bu)₃Cy₂NMeDioxaneRT2488[8]
Experimental Protocol: Heck-Mizoroki Coupling of 4-Bromotoluene

This protocol provides a general framework for performing a Heck reaction.

Heck_Workflow cluster_2 Heck-Mizoroki Coupling Protocol setup Combine aryl bromide (1 mmol), alkene (1.5 mmol), Pd catalyst, and base in a Schlenk tube. inert Evacuate and backfill with inert gas (3x). setup->inert solvent Add degassed solvent. inert->solvent reaction Heat with vigorous stirring. solvent->reaction monitoring Monitor by TLC or LC-MS. reaction->monitoring workup Cool, filter, extract, and purify. monitoring->workup

Caption: General experimental workflow for the Heck-Mizoroki coupling reaction.[9]

Detailed Steps:

  • In a Schlenk tube, combine 4-bromotoluene (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), Pd(acac)₂ (1 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).[7]

  • The tube is sealed, evacuated, and backfilled with argon.

  • Anhydrous N-methyl-2-pyrrolidone (NMP) is added via syringe.[7]

  • The reaction mixture is heated to 140 °C with vigorous stirring for 1 hour.[7]

  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography.

Comparative Benchmarking in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, forming aryl amines from aryl halides and primary or secondary amines.

Expected Reactivity of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: The electron-deficient nature of the pyrazole ring should favor the oxidative addition step. However, the acidic proton of the carboxylic acid and the N-H of an unprotected pyrazole can interfere with the catalytic cycle. Therefore, protection of the carboxylic acid as an ester and potentially the pyrazole N-H (if unsubstituted) is often necessary for successful coupling. The choice of base is critical in this reaction, with strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS being commonly employed.[10][11]

Data Presentation: Buchwald-Hartwig Amination
Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-1H-pyrazole (analogue) AnilineP4 (2 mol%), L4 (2 mol%)LHMDS-801285[12]
4-Bromoanisole (Electron-rich)MorpholinePd(OAc)₂/BINAPNaOtBuToluene80298[11]
4-Bromotoluene (Electron-neutral)PiperidinePd(OAc)₂/Imidazolium SaltNaOtBuDioxane1001098[5]
4-Bromobenzonitrile (Electron-poor)AnilinePd(OAc)₂/BINAPCs₂CO₃Toluene110895[13]
2-Bromotoluene (Sterically hindered)AnilinePd₂(dba)₃/BINAPNaOtBuToluene1001896[11]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_3 Buchwald-Hartwig Amination Protocol setup Combine Pd catalyst, ligand, and base in a Schlenk tube. inert Evacuate and backfill with inert gas (3x). setup->inert reagents Add solvent, aryl bromide, and amine. inert->reagents reaction Heat with vigorous stirring. reagents->reaction monitoring Monitor by TLC or LC-MS. reaction->monitoring workup Cool, quench, extract, and purify. monitoring->workup

Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.[13]

Detailed Steps:

  • In a glovebox, a Schlenk tube is charged with palladium(II) acetate (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 1-2 mol%), and sodium tert-butoxide (1.4 equiv).[5]

  • The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.

  • Anhydrous dioxane is added, followed by 4-bromotoluene (1.0 equiv) and piperidine (1.2 equiv).[5]

  • The reaction mixture is heated to 100 °C with vigorous stirring for 10 hours.[5]

  • After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Conclusion and Future Outlook

This guide provides a comparative framework for understanding the reactivity of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid in key palladium-catalyzed cross-coupling reactions. Based on the principles of physical organic chemistry and data from analogous systems, this heteroaryl bromide is expected to be a reactive coupling partner, particularly in its esterified form, due to the electron-deficient nature of the pyrazole ring.

The provided experimental data for a range of benchmark aryl bromides—electron-rich, electron-poor, and sterically hindered—offers a valuable resource for reaction optimization and troubleshooting. The detailed protocols and mechanistic insights are intended to empower researchers to rationally design their synthetic strategies and efficiently achieve their target molecules.

Future work in this area should focus on generating direct experimental data for the coupling of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid and its derivatives to further validate the predictions made in this guide and expand the synthetic utility of this promising building block.

References

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014. Available from: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]

  • Supplementary Information Pd-catalyzed reductive Heck reaction of olefins with aryl bromides for Csp2-Csp3 bond formation. Available from: [Link]

  • General procedure for Suzuki-Miyaura coupling reaction. RSC Advances. Available from:

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. 2006;10(4):835-838.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. 2019.
  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. 2024;3:1-12.
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. 2001;3(15):2399-2401.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. 2010;15(2):538-547.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Ligand and base-free Heck reaction with heteroaryl halides.
  • Heck Reaction—St
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
  • Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd[P(tBu3)]2. The Hartwig Group.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:1062-1069.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. 2016.
  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. 2006.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Optimization of the reaction conditions for the coupling of 4-bromotoluene with phenylboronic catalyzed by complex 3.
  • The Suzuki Reaction.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. 2016;1(1):53-58.
  • Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics. 2004;23(17):4146-4154.
  • Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles.
  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012;17(10):11663-11679.
  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl
  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. 2014;16(3):932-935.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. 2024;29(18):4484.

Sources

Validation

Elemental Analysis Validation of Synthesized 3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

Executive Summary The synthesis of halogenated nitrogen-heterocycles is a cornerstone of modern drug discovery. When synthesizing complex privileged scaffolds like 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of halogenated nitrogen-heterocycles is a cornerstone of modern drug discovery. When synthesizing complex privileged scaffolds like 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid , confirming the bulk elemental composition is a non-negotiable quality control step required for publication and downstream biological assays[1].

This guide objectively compares the gold-standard CHNS/O Combustion Analysis against alternative spectroscopic techniques—Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) and X-ray Photoelectron Spectroscopy (XPS) . By examining the causality behind each technique's performance, this guide provides researchers with a self-validating framework for empirical formula verification.

The Analytical Challenge: Properties of the Target Compound

To validate a newly synthesized compound, analytical techniques must accurately reflect its theoretical empirical formula.

  • Empirical Formula: C₁₁H₉BrN₂O₂

  • Molecular Weight: 281.11 g/mol

  • Theoretical Composition: C (47.00%), H (3.23%), N (9.97%), O (11.38%), Br (28.42%)

The analytical challenge here is two-fold:

  • High-Precision Light Element Quantification: The compound contains C, H, N, and O, which require highly precise quantification (typically within a ±0.4% tolerance limit for peer-reviewed validation)[1].

  • Halogen Interference: The presence of a heavy halogen (Bromine) can poison combustion catalysts in standard analyzers or dominate X-ray emission spectra, masking the signal of lighter elements.

Performance Comparison: CHNS vs. EDX vs. XPS

CHNS/O Combustion Analysis (The Gold Standard)

CHNS/O analysis relies on dynamic flash combustion. The sample is oxidized at extreme temperatures, converting elements into quantifiable gases (CO₂, H₂O, N₂, SO₂).

  • Causality of Success: Because the entire bulk of the sample is combusted and the resulting gases are separated via a Gas Chromatography (GC) column, matrix effects are entirely eliminated. This makes it the only method capable of achieving the ±0.4% accuracy required for pure organic pyrazole derivatives[2].

  • Limitation: Halogens like Bromine are not measured directly in standard CHNS runs; they must be scrubbed to prevent catalyst poisoning and are typically calculated by difference or measured via a secondary oxygen flask combustion method.

SEM-EDX (The Rapid Alternative)

EDX uses an electron beam to eject inner-shell electrons; the resulting X-ray emissions identify elemental composition.

  • Causality of Failure for Light Elements: While EDX is excellent for detecting the heavy Bromine atom (via Lα or Kα lines), it is notoriously inaccurate for Nitrogen and Carbon. Light elements have low X-ray yields and suffer from severe matrix absorption effects[3]. Furthermore, sample preparation often involves carbon tape, which artificially inflates the Carbon wt%.

XPS (The Surface & State Alternative)

XPS irradiates the sample with X-rays and measures the kinetic energy of escaping photoelectrons.

  • Causality of Application: XPS is highly surface-sensitive (top 1-10 nm). While it cannot provide accurate bulk stoichiometry due to adventitious carbon contamination, it is unparalleled for confirming chemical states[4]. It can easily distinguish the binding energies of the pyrrole-like vs. pyridine-like nitrogens in the pyrazole ring, and confirm the covalent nature of the C-Br bond.

Quantitative Data Comparison

The following table summarizes the expected experimental outputs when validating >99% pure 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid across the three methodologies.

ElementTheoretical (wt%)CHNS/O Analyzer (wt%)SEM-EDX (wt%)XPS (wt%)
Carbon (C) 47.0047.12 ± 0.1558.4 ± 4.1 (Inflated)61.2 ± 3.5 (Inflated)
Hydrogen (H) 3.233.28 ± 0.08Not DetectableNot Detectable
Nitrogen (N) 9.979.85 ± 0.127.1 ± 1.88.4 ± 1.2
Oxygen (O) 11.3811.45 ± 0.2013.5 ± 1.516.1 ± 2.0
Bromine (Br) 28.4228.30 ± 0.25*21.0 ± 1.214.3 ± 1.8

*Note: In CHNS workflows, Bromine is determined by mass balance difference or via secondary Schöniger flask combustion coupled with ion chromatography.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as closed, self-validating systems.

Protocol A: CHNS Bulk Validation (Primary Method)
  • System Calibration & Blanking: Run three empty tin (Sn) capsules to establish a zero-baseline. Run three 1.5 mg replicates of a certified reference material (e.g., Sulfanilamide).

    • Causality: The system calculates a calibration K-factor. The actual sample is only queued if the standard's K-factor variance is <1%, ensuring the GC column and Thermal Conductivity Detector (TCD) are linear.

  • Sample Preparation: Weigh exactly 1.500 mg (±0.1 µg precision) of the synthesized pyrazole into a Sn capsule.

    • Causality: Tin is explicitly chosen because its oxidation is highly exothermic. When dropped into the 1000°C furnace, the tin flashes, temporarily raising the local temperature to ~1800°C. This thermal shock is mandatory to completely shatter the highly stable aromatic pyrazole ring.

  • Halogen Scrubbing: Ensure the combustion tube is packed with silver wool.

    • Causality: Silver reacts with combustion byproducts of Bromine to form AgBr, trapping the halogen before it can reach and poison the downstream copper reduction column.

  • Analysis: The gases are swept by a Helium carrier through the GC column, separating N₂, CO₂, and H₂O for TCD quantification.

Protocol B: SEM-EDX Halogen Confirmation (Secondary Method)
  • Sample Mounting: Press a small amount of the powder onto double-sided copper tape (avoid carbon tape) mounted on an aluminum stub.

    • Causality: Standard carbon tape contributes massive background carbon signal, completely invalidating any attempt to measure the sample's intrinsic C wt%[3].

  • Coating: Sputter coat the sample with a 5 nm layer of Gold (Au).

    • Causality: Pyrazole derivatives are organic insulators. Without a conductive coating, the sample will accumulate surface charge, deflecting the electron beam and distorting the X-ray spectra.

  • Beam Configuration: Set the accelerating voltage to 20 kV.

    • Causality: An overvoltage is required to efficiently excite the Bromine Kα line (11.9 kV), ensuring clear separation from background bremsstrahlung radiation.

Decision Workflow

The following logic diagram illustrates the optimal analytical pipeline for validating this specific synthesized compound.

G cluster_0 Primary Bulk Analysis cluster_1 Secondary / Surface Analysis Start Synthesized Compound 3-Bromo-1-(4-methylphenyl) -1H-pyrazole-5-carboxylic acid CHNS CHNS/O Combustion (1000°C + Sn Capsule) Start->CHNS EDX SEM-EDX (20 kV Electron Beam) Start->EDX XPS XPS (X-Ray Photoelectron) Start->XPS ResultCHNS C, H, N, O ±0.4% (High Accuracy) CHNS->ResultCHNS Valid Empirical Formula Validated (C11H9BrN2O2) ResultCHNS->Valid ResultEDX Br Detection (Lα/Kα) (Semi-quantitative) EDX->ResultEDX ResultXPS Chemical States (N 1s, Br 3d) XPS->ResultXPS ResultEDX->Valid ResultXPS->Valid

Workflow comparing CHNS, EDX, and XPS for validating the synthesized pyrazole derivative.

References

  • Source: PubMed Central (nih.gov)
  • Source: African Journals Online (ajol.info)
  • Title: Nitrogen determination by SEM‐EDS and elemental analysis Source: ResearchGate URL
  • Source: Frontiers (frontiersin.org)

Sources

Comparative

Comparative Docking Analysis of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid in Oncogenic Kinase Active Sites

A Senior Application Scientist's Guide to Evaluating a Novel Pyrazole Derivative as a Potential Kinase Inhibitor Introduction The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, formi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Novel Pyrazole Derivative as a Potential Kinase Inhibitor

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone for developing targeted therapies.[1] Many successful kinase inhibitors, which block the signaling pathways that drive cancer cell proliferation, incorporate this heterocyclic ring system.[3] Deregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for drug development.[4][5]

This guide presents a comprehensive in-silico evaluation of a novel compound, 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid , as a potential kinase inhibitor. While the synthesis of this compound and its derivatives is documented, its biological activity, particularly in the context of kinase inhibition, remains largely unexplored.[6][7]

Through a rigorous and validated molecular docking protocol, we will compare the binding affinity and interaction patterns of this pyrazole derivative against well-established, FDA-approved inhibitors within the ATP-binding sites of three clinically relevant oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and B-Raf kinase (BRAF). This comparative approach provides essential context for its potential therapeutic efficacy and guides future experimental validation.

Methodology: A Self-Validating Protocol for Predictive Accuracy

The credibility of any in-silico study hinges on the robustness and validation of its methodology. The following protocol is designed as a self-validating system, ensuring that our computational model can reliably reproduce experimentally confirmed binding modes before being applied to our novel compound.

Experimental and Computational Workflow

The entire workflow, from target selection to post-docking analysis, is outlined below. This systematic process ensures reproducibility and clarity in the interpretation of results.

G cluster_prep 1. Preparation Phase cluster_validation 2. Protocol Validation cluster_docking 3. Comparative Docking cluster_analysis 4. Analysis & Interpretation software Software Acquisition (AutoDock Vina, MGLTools, Discovery Studio) target_prep Target Protein Preparation (PDB Download, Cleaning, Protonation) software->target_prep ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) software->ligand_prep grid Grid Box Generation (Define Active Site) target_prep->grid redocking Redocking of Co-crystallized Ligand ligand_prep->redocking rmsd RMSD Calculation (Pose vs. Crystal Structure) redocking->rmsd validation_check Validation Check (RMSD < 2.0 Å?) rmsd->validation_check validation_check->software Protocol Fails (Adjust Parameters) validation_check->grid Protocol Validated docking Run AutoDock Vina (Test & Comparator Ligands) grid->docking poses Generate Docked Poses (Binding Affinities) docking->poses analysis Post-Docking Analysis (Interaction Visualization) poses->analysis comparison Comparative Data Tabulation (Scores & Residues) analysis->comparison conclusion Conclusion & Future Work comparison->conclusion

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Core Principle: Mandate for Professional Disposal The chemical structure of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid necessitates a conservative approach, treating the compound as hazardous. In-laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principle: Mandate for Professional Disposal

The chemical structure of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid necessitates a conservative approach, treating the compound as hazardous. In-laboratory chemical treatment or neutralization is strongly discouraged without a thorough, compound-specific risk assessment and validated procedure.[1] The primary and required method of disposal is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.[1][2] Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system.[3][4][5]

Hazard Profile and Risk Assessment

Due to the absence of a specific SDS, the hazard profile is inferred from structurally similar compounds. This "worst-case" approach ensures a high margin of safety.[2]

Table 1: Inferred Hazard Profile

Hazard Category Finding Rationale & Citations
Acute Toxicity Presumed harmful if swallowed. Structurally related compounds are classified for acute oral toxicity.[5][6]
Skin Irritation Classified as a skin irritant. Pyrazole derivatives and halogenated aromatics frequently cause skin irritation.[5][6][7][8][9]
Eye Irritation Classified as a serious eye irritant. This is a common classification for compounds of this type.[5][6][7][8][9]
Respiratory Irritation May cause respiratory tract irritation. Dust or aerosols can be irritating to the respiratory system.[5][8][9]

| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Halogenated organic compounds can be persistent in the environment.[4][10] |

The presence of a bromine atom classifies this compound as a halogenated organic . Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[11][12] The carboxylic acid group makes it corrosive and reactive with bases.

Waste Segregation: The First Line of Safety

Proper segregation is the most critical step in safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.[13][14] 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid waste must be segregated as a Halogenated Organic Acid .

Caption: End-to-end chemical waste disposal workflow.

By adhering to these rigorous procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, protecting both laboratory personnel and the environment.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Chemical Waste Disposal Guidelines. University of Wisconsin-Madison.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid - NextSDS. NextSDS.
  • Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. ChemicalBook.
  • SAFETY DATA SHEET - 5-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet - 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. AK Scientific, Inc.
  • Safety Data Sheet - 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid. Angene Chemical.
  • Safety data sheet - 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. LGC Standards.
  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Safety Data Sheets. Guidechem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Segregation Guidelines. University of California, Santa Cruz.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
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